SRI-32743
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H25N5 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenylbutyl)quinazolin-4-amine |
InChI |
InChI=1S/C26H25N5/c1-3-19(20-9-5-4-6-10-20)16-28-25-21-11-7-8-12-23(21)29-26(30-25)22-17-31-14-13-27-24(31)15-18(22)2/h4-15,17,19H,3,16H2,1-2H3,(H,28,29,30) |
InChI 键 |
UDWNMXJUXZMYHO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Allosteric Modulator SRI-32743: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRI-32743 is a novel, quinazoline-based small molecule that acts as an allosteric modulator of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Its primary mechanism of action is the attenuation of the inhibitory effects of the HIV-1 transactivator of transcription (Tat) protein on these transporters. By allosterically disrupting the interaction of Tat with DAT and NET, this compound restores monoamine uptake in the presence of this viral protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Core Mechanism of Action: Allosteric Modulation of DAT and NET
This compound functions as an allosteric modulator, meaning it binds to a site on the dopamine and norepinephrine transporters that is distinct from the primary binding site for the respective neurotransmitters (dopamine and norepinephrine) and competitive inhibitors like cocaine. This allosteric interaction does not directly inhibit the basal transport activity of DAT and NET. Instead, it modulates the transporters' response to other ligands, most notably the HIV-1 Tat protein.
The HIV-1 Tat protein is known to directly interact with both DAT and NET, acting as a negative allosteric modulator that inhibits dopamine uptake.[1] This inhibition of monoamine reuptake is implicated in the neurocognitive disorders associated with HIV infection. This compound has been shown to counteract this effect by disrupting the Tat-transporter interaction, thereby restoring normal dopamine and norepinephrine transport function.[1]
Interaction with the Dopamine Transporter (DAT)
In cells expressing the human dopamine transporter (hDAT), this compound has been demonstrated to attenuate the Tat-induced inhibition of dopamine uptake. Furthermore, it decreases the dissociation of the cocaine analog [³H]WIN35,428 from hDAT when induced by cocaine, suggesting a stabilization of the outward-facing conformation of the transporter.
Interaction with the Norepinephrine Transporter (NET)
Studies on cells expressing the human norepinephrine transporter (hNET) have shown that this compound has a similar potency for inhibiting dopamine uptake as it does for hDAT.[1] It allosterically disrupts the interaction between Tat and hNET, thereby mitigating the Tat-induced reduction in dopamine uptake.[1] Additionally, this compound slows the dissociation of the NET-selective radioligand [³H]nisoxetine in the presence of cocaine.[1]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies characterizing the activity of this compound.
Table 1: Inhibitory Potency of this compound
| Transporter | Assay | Parameter | Value (µM) | Cell Line | Reference |
| hDAT | [³H]Dopamine Uptake Inhibition | IC₅₀ | 8.16 ± 1.16 | CHO-K1 | [1] |
| hNET | [³H]Dopamine Uptake Inhibition | IC₅₀ | 12.03 ± 3.22 | CHO-K1 | [1] |
| hNET | [³H]Nisoxetine Binding Inhibition | IC₅₀ | 26.43 ± 5.17 | CHO-K1 | [1] |
Table 2: Effect of this compound on [³H]Dopamine Uptake Kinetics via hNET
| Treatment | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Cell Line | Reference |
| Control | 0.85 ± 0.12 | 1.54 ± 0.21 | CHO-K1 | [1] |
| This compound (5 nM) | 0.65 ± 0.09 | 1.35 ± 0.15 | CHO-K1 | [1] |
| This compound (50 nM) | 0.48 ± 0.07 | 1.28 ± 0.13 | CHO-K1 | [1] |
| This compound (500 nM) | 0.35 ± 0.05** | 1.15 ± 0.10 | CHO-K1 | [1] |
| p < 0.05, **p < 0.01 compared to control |
Table 3: Effect of this compound on Radioligand Dissociation
| Transporter | Radioligand | Dissociation Inducer | This compound Conc. | Effect | Cell Line | Reference |
| hDAT | [³H]WIN35,428 | Cocaine | 50 nM | Decreased dissociation | CHO | |
| hNET | [³H]Nisoxetine | Cocaine | 50 nM | Slowed dissociation rate (K₋₁) | CHO-K1 | [1] |
Experimental Protocols
[³H]Dopamine Uptake Assay
Objective: To determine the effect of this compound on dopamine uptake by cells expressing hDAT or hNET.
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are transiently transfected with a plasmid encoding either wild-type human dopamine transporter (WT hDAT) or wild-type human norepinephrine transporter (WT hNET).
-
Cell Preparation: Transfected cells are harvested and suspended in Krebs-Ringer-HEPES buffer.
-
Compound Incubation: Cell suspensions are pre-incubated with various concentrations of this compound or vehicle control for a specified time at room temperature. For experiments involving HIV-1 Tat, recombinant Tat protein is also added during this pre-incubation step.
-
Uptake Initiation: [³H]Dopamine is added to the cell suspension to initiate the uptake reaction. The final concentration of [³H]Dopamine is typically around 50 nM.[1]
-
Uptake Termination: After a short incubation period (e.g., 8 minutes at room temperature), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the intracellular [³H]dopamine, is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT/NET inhibitor (e.g., nomifensine (B1679830) and desipramine).[1] Specific uptake is calculated by subtracting non-specific uptake from total uptake. For kinetic analysis (Kₘ and Vₘₐₓ), the assay is performed with varying concentrations of unlabeled dopamine.
Radioligand Dissociation Assay
Objective: To assess the effect of this compound on the dissociation rate of a radiolabeled ligand from hDAT or hNET.
Methodology:
-
Cell Preparation: CHO-K1 cells expressing either WT hDAT or WT hNET are prepared as for the uptake assay.
-
Radioligand Binding: The cells are incubated with a specific radioligand ([³H]WIN35,428 for hDAT or [³H]nisoxetine for hNET) to allow for binding to reach equilibrium.
-
Dissociation Initiation: Dissociation is initiated by the addition of a high concentration of a competitive inhibitor (e.g., cocaine). In experiments with this compound, the compound is added either before or concurrently with the dissociation inducer.
-
Sample Collection: At various time points after the initiation of dissociation, aliquots of the cell suspension are rapidly filtered and washed to separate bound from unbound radioligand.
-
Quantification: The radioactivity remaining on the filters at each time point is measured by liquid scintillation counting.
-
Data Analysis: The rate of dissociation (K₋₁) is determined by fitting the data to a one-phase exponential decay curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound at the monoamine transporter.
Experimental Workflow for [³H]Dopamine Uptake Assay
Caption: Workflow for the [³H]dopamine uptake assay.
Logical Relationship of this compound's Allosteric Modulation
References
SRI-32743: An In-Depth Technical Guide to its Allosteric Modulation of the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including ADHD, depression, and substance use disorders.[1] this compound has emerged as a novel, quinazoline-based allosteric modulator of DAT.[1][2] Unlike traditional competitive inhibitors that bind to the dopamine active site, this compound interacts with a distinct allosteric site, offering a nuanced approach to modulating DAT function. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanisms of action and relevant biological pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and its analogs, providing key metrics for their interaction with the dopamine and norepinephrine (B1679862) transporters.
Table 1: Inhibitory Potency of this compound and Analogs on Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)
| Compound | Assay | Transporter | IC₅₀ (µM) | Eₘₐₓ (%) | Reference |
| This compound | [³H]DA Uptake | hDAT | 9.86 | - | [3] |
| [³H]WIN 35,428 Binding | hDAT | 4.59 | - | [3] | |
| [³H]DA Uptake | WT hDAT | 8.16 ± 1.16 | 66.05 | [4] | |
| [³H]DA Uptake | WT hNET | 12.03 ± 3.22 | 61.42 | [4] | |
| [³H]Nisoxetine Binding | WT hNET | 26.43 ± 5.17 | 72.09 ± 9.22 | [4] | |
| SRI-46564 | [³H]DA Uptake | hDAT | 9.33 ± 0.50 | ≤60 | [5] |
| DAT Binding | hDAT | 3.96 ± 1.36 | - | [5] | |
| SRI-47056 | [³H]DA Uptake | hDAT | - | ≤60 | [5] |
| DAT Binding | hDAT | - | - | [5] | |
| SRI-46286 | [³H]DA Uptake | hDAT | - | ≤60 | [5] |
| DAT Binding | hDAT | - | - | [5] | |
| SRI-47867 | [³H]DA Uptake | hDAT | 0.96 ± 0.05 | ≤60 | [5] |
| DAT Binding | hDAT | 1.29 ± 0.19 | - | [5] |
Table 2: Kinetic Effects of this compound on [³H]Dopamine Uptake via the Norepinephrine Transporter (hNET)
| This compound Concentration (nM) | Vₘₐₓ (pmol/min/mg protein) | Kₘ (µM) | Reference |
| 0 (Control) | 1.58 ± 0.12 | 0.76 ± 0.09 | [6] |
| 5 | 1.25 ± 0.08 | 0.55 ± 0.07 | [6] |
| 50 | 1.01 ± 0.05 | 0.42 ± 0.04 | [6] |
| 500 | 0.78 ± 0.04 | 0.31 ± 0.03 | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used to characterize this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Synaptosomal [³H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4, saturated with 95% O₂/5% CO₂)[7]
-
[³H]Dopamine (specific activity ~60-80 Ci/mmol)
-
Unlabeled dopamine
-
Test compounds (e.g., this compound)
-
Selective uptake inhibitors for non-specific binding (e.g., 10 µM cocaine for DAT)[7]
-
Synaptosomal preparation from rodent striatum
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the striatum of rodents using standard differential centrifugation methods.[8] Resuspend the final synaptosomal pellet in ice-cold KRH buffer.[7]
-
Assay Setup: In a 96-well plate, add 50 µL of KRH buffer, 25 µL of test compound solution (or vehicle), and 25 µL of synaptosomal suspension (typically 10-20 µg of protein).
-
Pre-incubation: Pre-incubate the plate for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add 25 µL of a solution containing a fixed concentration of [³H]dopamine and varying concentrations of unlabeled dopamine to achieve a range of final dopamine concentrations (e.g., 10 nM to 10 µM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the reaction by adding 200 µL of ice-cold KRH buffer followed by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a selective inhibitor) from the total uptake. Calculate IC₅₀ values using non-linear regression analysis. For kinetic studies, vary the concentration of [³H]dopamine to determine Vₘₐₓ and Kₘ values.[9]
Protocol 2: [³H]WIN 35,428 Radioligand Binding and Dissociation Assay
This assay is used to determine the binding affinity of compounds to DAT and to assess their allosteric effects on the dissociation of a known DAT ligand.
Materials:
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[³H]WIN 35,428 (a cocaine analog that binds to DAT)
-
Unlabeled WIN 35,428 or cocaine for competition assays
-
Test compounds (e.g., this compound)
-
Mazindol or GBR 12909 for defining non-specific binding[5]
-
Cell membranes or synaptosomes expressing DAT
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure for Binding Assay:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound solution, and 50 µL of a fixed concentration of [³H]WIN 35,428 (typically near its K₋d value).
-
Initiation of Binding: Add 100 µL of the membrane/synaptosomal preparation (20-50 µg protein) to each well.
-
Incubation: Incubate for 60-120 minutes at 4°C or room temperature to reach equilibrium.
-
Termination and Filtration: Terminate the binding by rapid filtration as described in the uptake assay protocol.
-
Washing and Quantification: Wash the filters with ice-cold binding buffer and quantify radioactivity.
-
Data Analysis: Calculate specific binding and determine the Kᵢ or IC₅₀ of the test compound.
Procedure for Dissociation Assay:
-
Equilibrium Binding: Incubate the membranes/synaptosomes with [³H]WIN 35,428 as described above to achieve equilibrium binding.
-
Initiation of Dissociation: Initiate dissociation by adding a high concentration of unlabeled ligand (e.g., 10 µM cocaine) in the presence or absence of the allosteric modulator (this compound).[10]
-
Time Course: At various time points following the addition of the unlabeled ligand, terminate the reaction by rapid filtration.
-
Quantification and Analysis: Quantify the remaining bound radioactivity at each time point and calculate the dissociation rate constant (k₋off). A slower dissociation rate in the presence of the test compound is indicative of negative allosteric modulation.
Protocol 3: In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo monitoring of extracellular dopamine levels in specific brain regions of awake, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4)[11]
-
HPLC system with electrochemical detection (HPLC-ED)
-
Test compound (this compound) and vehicle
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to establish a stable baseline.[11]
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[11]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals to monitor changes in extracellular dopamine concentrations.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[12]
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of the drug treatment to the vehicle control.
Visualizing Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Mechanism of Allosteric Modulation
Caption: Allosteric modulation of DAT by this compound.
Experimental Workflow for [³H]Dopamine Uptake Assay
Caption: Workflow for the synaptosomal [³H]dopamine uptake assay.
DAT Downstream Signaling Pathways
Caption: Simplified overview of DAT downstream signaling pathways.
Mechanism of Action and Therapeutic Potential
This compound acts as an atypical inhibitor of DAT.[5] Its allosteric binding modulates the transporter's function without directly competing with dopamine at the primary binding site. This is evidenced by its ability to slow the dissociation of other DAT ligands, a hallmark of allosteric interaction.[10] A significant aspect of this compound's profile is its interaction with the HIV-1 Tat protein. Tat is known to be a negative allosteric modulator of DAT, and this compound has been shown to attenuate this Tat-induced inhibition of dopamine uptake.[10][13] Molecular modeling and mutagenesis studies suggest that this compound shares a binding pocket with Tat, involving key residues such as Tyr470.[14]
By modulating DAT function, this compound can influence downstream signaling cascades. DAT activity is regulated by several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[15][16][17] Phosphorylation of DAT by these kinases can lead to its internalization from the cell surface or even a reversal of its transport direction, resulting in dopamine efflux.[15] While the precise impact of this compound on these specific signaling events is an area of ongoing research, its ability to alter DAT conformation suggests it may indirectly influence these regulatory processes.
The allosteric mechanism of this compound presents a promising therapeutic strategy. In the context of HIV-associated neurocognitive disorders (HAND), where Tat-induced dopaminergic dysregulation is a key factor, this compound and its analogs could offer a targeted intervention.[14] Furthermore, its ability to modulate cocaine's interaction with DAT suggests potential applications in the treatment of cocaine use disorder.[10] The development of allosteric modulators like this compound represents a novel approach to fine-tuning dopaminergic neurotransmission, potentially offering improved efficacy and reduced side effects compared to traditional orthosteric ligands.
References
- 1. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 2. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an allosteric modulator that attenuates cocaine and Tat binding to DAT | BioWorld [bioworld.com]
- 14. SRI-30827, a novel allosteric modulator of the dopamine transporter, alleviates HIV-1 Tat-induced potentiation of cocaine conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+/Calmodulin-dependent Protein Kinase IIα (αCaMKII) Controls the Activity of the Dopamine Transporter: IMPLICATIONS FOR ANGELMAN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKC in the perspective of dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein serine/threonine kinases (PKA, PKC and CaMKII) involved in ischemic brain pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of SRI-32743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-32743 is a novel, quinazoline-based small molecule that functions as an allosteric modulator of monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The primary focus of research on this compound has been its potential to counteract the neurological effects of HIV-1 transactivator of transcription (Tat) protein, which can dysregulate monoamine transmission and contribute to neurocognitive disorders.[1][2][3] this compound has been shown to attenuate Tat-induced inhibition of dopamine transport and alleviate cognitive deficits in preclinical models.[4][5][6]
Core Mechanism of Action
This compound acts as an allosteric modulator of DAT and NET, meaning it binds to a site on the transporter protein distinct from the primary binding site for the endogenous ligand (e.g., dopamine) or competitive inhibitors.[1][2][4] This allosteric interaction modulates the transporter's function without directly competing with the substrate. A key finding is that this compound can disrupt the interaction of HIV-1 Tat protein with both DAT and NET, thereby mitigating Tat's inhibitory effects on dopamine uptake.[1][7] Molecular modeling suggests that this compound binds to key residues within the transporters, including Asn198, His213, and Ser208 in hNET, which interferes with HIV-1 Tat binding.[7]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Inhibitory Potency of this compound on Dopamine Uptake
| Transporter | Assay | IC50 (µM) |
| Wild-Type Human Dopamine Transporter (WT hDAT) | [³H]Dopamine Uptake | 8.16 ± 1.16 |
| Wild-Type Human Norepinephrine Transporter (WT hNET) | [³H]Dopamine Uptake | 12.03 ± 3.22 |
Data compiled from a study using CHO-K1 cells expressing the respective transporters.[1]
Table 2: Binding Affinity and Efficacy of this compound
| Target | Ligand | Parameter | Value |
| WT hNET | [³H]Nisoxetine Binding | IC50 | 26.43 ± 5.17 µM |
| WT hNET | [³H]Dopamine Uptake | Emax | 61.42 - 66.05% |
| WT hDAT | [³H]Dopamine Uptake | Emax | 61.42 - 66.05% |
| WT hNET | [³H]Nisoxetine Binding | Emax | 72.09 ± 9.22% |
Emax refers to the maximum effect of the compound in the assay.[1][7]
Signaling and Interaction Pathways
The following diagram illustrates the proposed mechanism of action for this compound in the context of HIV-1 Tat and cocaine interactions with the dopamine transporter.
Caption: Mechanism of this compound at the Dopamine Transporter (DAT).
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Competitive Inhibition [³H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine or norepinephrine transporter.
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO-K1) cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding either wild-type human dopamine transporter (WT hDAT) or wild-type human norepinephrine transporter (WT hNET) using a transfection reagent like Lipofectamine 2000.[7]
-
Experiments are typically performed 24 hours post-transfection.[7]
-
-
Uptake Assay Protocol:
-
Transfected cells are harvested and suspended in assay buffer.
-
Cells are incubated with various concentrations of this compound or a reference compound (e.g., desipramine (B1205290) for NET).
-
[³H]Dopamine (e.g., 50 nM) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT/NET inhibitor (e.g., 10 µM nomifensine (B1679830) and 100 µM desipramine).[1]
-
Data are analyzed using non-linear regression to determine IC50 values.
-
Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.
Radioligand Binding Dissociation Assay
This assay is used to investigate the allosteric effects of a compound on the binding of a radiolabeled ligand to the transporter.
-
Principle: To determine if this compound acts as an allosteric modulator, its effect on the dissociation rate of a known competitive inhibitor is measured. A slower dissociation rate in the presence of this compound suggests an allosteric interaction.
-
Protocol for hDAT:
-
CHO cells expressing hDAT are used.
-
The dissociation of the radioligand [³H]WIN 35,428 is initiated by the addition of a high concentration of cocaine.
-
In parallel experiments, this compound (e.g., 50 nM) is added to observe its effect on the cocaine-mediated dissociation.[4][8]
-
The amount of bound radioligand is measured at various time points.
-
A slower dissociation of [³H]WIN 35,428 in the presence of this compound indicates allosteric modulation.[4][8]
-
-
Protocol for hNET:
Substrate Efflux Assay
This assay measures the release of a pre-loaded radiolabeled substrate from the cells, providing insight into the transporter's conformational state.
-
Protocol:
-
CHO cells expressing WT hNET are pre-incubated with a radiolabeled substrate, either [³H]DA (e.g., 50 nM for 20 min) or [³H]MPP+ (e.g., 5 nM for 30 min), in the presence or absence of this compound (e.g., 50 or 500 nM).[7]
-
After incubation, the cells are washed to remove the extracellular radiolabel.
-
Fresh buffer is added, and at specific time points, the buffer is collected and replaced.
-
The amount of radioactivity in the collected buffer is measured to determine the rate of efflux.
-
Results showed that this compound reduced both [³H]DA and [³H]MPP+ efflux.[1]
-
Caption: General Workflow for the Substrate Efflux Assay.
Conclusion
The in vitro characterization of this compound reveals its unique profile as an allosteric modulator of both DAT and hNET. It demonstrates moderate inhibitory potency on dopamine uptake but, more importantly, it allosterically interferes with the pathological interactions of HIV-1 Tat with these transporters.[1][4] Furthermore, it modulates the binding of competitive inhibitors like cocaine and reduces substrate efflux.[1][4] These findings underscore the potential of this compound as a therapeutic lead for mitigating the neurological consequences of HIV infection, particularly in the context of substance abuse.[2][3] The experimental protocols detailed herein provide a foundation for further investigation and development of this and related compounds.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 6. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SRI-32743: A Technical Guide to its Allosteric Modulation of Dopamine and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of SRI-32743, a novel quinazoline-based compound, on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This compound acts as an allosteric modulator, exhibiting a unique profile of activity that has significant implications for the development of therapeutics for a range of neurological and psychiatric disorders, including those associated with HIV-1 infection. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism of action and the workflows used to characterize it.
Introduction
The dopamine (DA) and norepinephrine (NE) transporters are critical components of monoaminergic neurotransmission, responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[1] Dysregulation of DAT and NET function is implicated in numerous pathologies, making them key targets for pharmacological intervention.[2][3] this compound has emerged as a significant research tool and potential therapeutic lead due to its allosteric modulatory effects on these transporters.[4][5] Unlike competitive inhibitors that bind to the primary substrate site, allosteric modulators bind to a distinct site, altering the transporter's conformation and function.[6] This guide synthesizes the current understanding of this compound's interaction with DAT and NET.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound at the human dopamine and norepinephrine transporters.
Table 1: Inhibition of Dopamine (DA) and Norepinephrine (NE) Uptake by this compound
| Transporter | Ligand | IC50 (µM) | Emax (%) | Cell Line | Reference |
| hDAT | [3H]DA | 0.96 ± 0.05 to 9.33 ± 0.50 | ~66 | CHO | [7] |
| hNET | [3H]DA | Within range of hDAT IC50 | ~61 | CHO | [6] |
Table 2: Binding Affinities of this compound and Comparators at hDAT and hNET
| Transporter | Radioligand | Competitor | Ki (µM) | Reference |
| hDAT | [3H]WIN35,428 | This compound | 1.29 ± 0.19 to 3.96 ± 1.36 | [7] |
| hNET | [3H]Nisoxetine | This compound | ~4000-fold lower than Desipramine | [6] |
| hNET | [3H]Nisoxetine | Desipramine | Not explicitly stated, but used as a high-affinity reference | [6] |
Mechanism of Action: Allosteric Modulation
This compound's primary mechanism of action is allosteric modulation of both DAT and NET.[4][6] This is supported by several lines of evidence:
-
Partial Inhibition: this compound demonstrates partial inhibition of dopamine uptake via both hDAT and hNET, with maximum effects (Emax) significantly less than 100%.[6] This is a characteristic feature of allosteric modulators.
-
Modulation of Ligand Dissociation: this compound has been shown to slow the dissociation of other ligands from the transporters. For instance, it decreases the cocaine-mediated dissociation of [3H]WIN35,428 from hDAT and [3H]Nisoxetine from hNET.[5][6]
-
Attenuation of Tat-Induced Inhibition: A key finding is the ability of this compound to attenuate the inhibitory effects of the HIV-1 Tat protein on both DAT and NET.[8][9] This suggests that this compound can modulate the interaction of other molecules with the transporters.
The following diagram illustrates the proposed allosteric modulation of the dopamine transporter by this compound.
References
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin, dopamine and norepinephrine transporters in the central nervous system and their inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of pyrimidine structure-based compounds as allosteric ligands of the dopamine transporter as therapeutic agents for NeuroHIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of SRI-32743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-32743 is a novel, quinazoline-based small molecule that acts as an allosteric modulator of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, binding affinities, and significant findings from in vitro and in vivo studies. The primary focus of research on this compound has been its potential therapeutic application in the context of HIV-1-associated neurocognitive disorders (HAND) and substance abuse, particularly cocaine.[4][5] The HIV-1 transactivator of transcription (Tat) protein is known to negatively modulate DAT function, and this compound has been shown to attenuate this effect.[1][4] This document details the experimental methodologies employed in these key studies and presents quantitative data in a structured format for clarity and ease of comparison.
Introduction
The human immunodeficiency virus type 1 (HIV-1) can lead to a spectrum of neurocognitive impairments collectively known as HAND. A key pathological mechanism implicated in HAND is the dysregulation of dopamine neurotransmission by the HIV-1 Tat protein.[5] Tat acts as a negative allosteric modulator of the dopamine transporter (DAT), inhibiting dopamine reuptake and thereby altering synaptic dopamine levels.[5] This disruption is believed to contribute to the cognitive deficits and increased susceptibility to substance abuse observed in individuals with HIV-1.[4]
This compound has emerged as a promising investigational compound that targets this pathological interaction. By acting as an allosteric modulator of DAT and NET, this compound can counteract the inhibitory effects of the Tat protein.[1][2] This guide synthesizes the current knowledge on the pharmacological properties of this compound, providing a technical resource for researchers in neuropharmacology and drug development.
Mechanism of Action
This compound functions as an allosteric modulator of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] Unlike competitive inhibitors that bind to the primary substrate site, this compound binds to a distinct, allosteric site on the transporters. This binding event modulates the transporter's conformation and function.
Specifically, this compound has been shown to:
-
Attenuate HIV-1 Tat-induced inhibition of DAT and NET: The HIV-1 Tat protein inhibits dopamine uptake by binding to an allosteric site on DAT. This compound appears to interfere with this interaction, thereby restoring normal transporter function in the presence of Tat.[1][4]
-
Modulate ligand binding: this compound has been observed to slow the dissociation of other ligands, such as [³H]WIN35,428 from DAT and [³H]Nisoxetine from NET, which is a characteristic feature of allosteric modulators.[1][2]
-
Act as an atypical inhibitor: this compound itself can inhibit dopamine uptake, but it does so with a lower maximal effect (Emax) compared to classical competitive inhibitors, classifying it as an atypical inhibitor or partial inhibitor.[2]
The allosteric mechanism of this compound offers a potential advantage over traditional competitive inhibitors by providing a more nuanced modulation of transporter activity, potentially with a lower risk of side effects associated with complete transporter blockade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro studies characterizing the pharmacological profile of this compound.
Table 1: In Vitro Inhibition of Dopamine (DA) Uptake
| Transporter | Cell Line | IC₅₀ (µM) | Eₘₐₓ (%) | Reference(s) |
| Human DAT (hDAT) | CHO-K1 | 8.16 ± 1.16 | 66.05 | [2] |
| Human NET (hNET) | CHO-K1 | 12.03 ± 3.22 | 61.42 | [2] |
| Human DAT (hDAT) | PC12 | 9.86 | Not Reported | [6] |
Table 2: In Vitro Transporter Binding Affinity
| Transporter | Radioligand | Cell Line | IC₅₀ (µM) | Eₘₐₓ (%) | Reference(s) |
| Human DAT (hDAT) | [³H]WIN35,428 | PC12 | 4.59 | Not Reported | [6] |
| Human NET (hNET) | [³H]Nisoxetine | CHO-K1 | 26.43 ± 5.17 | 72.09 ± 9.22 | [2] |
Table 3: In Vivo Behavioral Effects in iTat-tg Mice
| Behavioral Test | Effect of Tat Expression | Effect of this compound | This compound Dose | Reference(s) |
| Novel Object Recognition (NOR) | 31.7% reduction in recognition index | Ameliorated impairment | 10 mg/kg (i.p.) | [4] |
| Cocaine-Conditioned Place Preference (CPP) | 2.7-fold potentiation | Ameliorated potentiation | 1 and 10 mg/kg (i.p.) | [4] |
| Phasic Dopamine Release (FSCV) | 2-fold increase | Reversed increase | 10 mg/kg (i.p.) | [5] |
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells are commonly used for their low endogenous transporter expression.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding for the wild-type human dopamine transporter (hDAT) or human norepinephrine transporter (hNET). Standard transfection protocols using reagents like polyethylenimine (PEI) are employed.
In Vitro Dopamine Uptake Assay ([³H]DA Uptake)
-
Cell Plating: Transfected CHO cells are plated in 96-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with buffer. For inhibition assays, various concentrations of this compound are added. To study the effect on Tat-induced inhibition, cells are co-incubated with recombinant Tat protein and this compound.
-
Uptake Initiation: [³H]Dopamine is added to initiate the uptake reaction.
-
Termination: Uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of [³H]Dopamine taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., nomifensine). IC₅₀ values are calculated from concentration-response curves.
In Vitro Binding Assays ([³H]WIN35,428 and [³H]Nisoxetine)
-
Cell Preparation: Intact cells or cell membrane preparations expressing hDAT or hNET are used.
-
Incubation: Preparations are incubated with a fixed concentration of the radioligand ([³H]WIN35,428 for hDAT or [³H]Nisoxetine for hNET) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioligand is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known displacer (e.g., cocaine for [³H]WIN35,428, desipramine (B1205290) for [³H]Nisoxetine). IC₅₀ values are determined from competition binding curves.
In Vivo Animal Model: Inducible Tat Transgenic (iTat-tg) Mice
-
Model: These mice have a tetracycline-responsive element controlling the expression of the HIV-1 Tat protein. Tat expression in the brain is induced by administering doxycycline (B596269) (Dox) in the drinking water or via injection.
Novel Object Recognition (NOR) Test
-
Habituation: Mice are habituated to an open-field arena in the absence of any objects.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.
-
Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object. A lower recognition index indicates cognitive impairment.
Cocaine-Conditioned Place Preference (CPP)
-
Pre-Conditioning Phase (Baseline): The mouse is allowed to freely explore a two-chamber apparatus to determine any initial preference for either chamber.
-
Conditioning Phase: Over several days, the mouse receives an injection of cocaine and is confined to one chamber, and on alternate days, receives a saline injection and is confined to the other chamber.
-
Test Phase: The mouse is placed back in the apparatus with free access to both chambers, and the time spent in each chamber is measured.
-
Data Analysis: An increase in time spent in the cocaine-paired chamber indicates the rewarding effect of the drug.
Fast-Scan Cyclic Voltammetry (FSCV)
-
Electrode Implantation: A carbon-fiber microelectrode is implanted into a specific brain region of interest (e.g., caudate-putamen) in anesthetized mice or brain slices.
-
Dopamine Detection: A rapidly scanning voltage is applied to the electrode, which oxidizes and then reduces dopamine. The resulting current is proportional to the dopamine concentration.
-
Stimulation: Dopamine release is evoked by electrical stimulation.
-
Data Analysis: The magnitude and kinetics of dopamine release and reuptake are measured and analyzed.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on the dopamine transporter.
Caption: Workflow for the in vitro dopamine uptake assay.
References
- 1. Effects of Conditional Central Expression of HIV-1 Tat Protein to Potentiate Cocaine-Mediated Psychostimulation and Reward Among Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine produces conditioned place aversion in mice with a cocaine insensitive dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Research of SRI-32743 in NeuroHIV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus (HIV) infection can lead to a spectrum of neurological disorders collectively known as NeuroHIV. Despite the success of combined antiretroviral therapy (cART), HIV-associated neurocognitive disorders (HAND) persist in a significant portion of the HIV-positive population.[1] The HIV-1 transactivator of transcription (Tat) protein is a key contributor to the neuropathogenesis of HIV, primarily through its dysregulation of the dopaminergic system.[1][2] SRI-32743, a novel quinazoline-based compound, has emerged as a promising early-stage therapeutic candidate.[3][4] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action as an allosteric modulator of monoamine transporters and its potential to mitigate the neurotoxic effects of the HIV-1 Tat protein.
Introduction: The Challenge of NeuroHIV and the Role of Dopaminergic Dysfunction
NeuroHIV encompasses a range of cognitive, motor, and behavioral impairments.[1] A central mechanism underlying these deficits is the disruption of dopamine (B1211576) homeostasis by the HIV-1 Tat protein.[2][5] Tat acts as a negative allosteric modulator of the dopamine transporter (DAT), a crucial protein responsible for the reuptake of dopamine from the synaptic cleft.[2][5] This inhibition of DAT function leads to elevated extracellular dopamine levels, contributing to neuronal dysfunction and the potentiation of the rewarding effects of substances of abuse, a common comorbidity in HIV-infected individuals.[1][5] Furthermore, Tat has been shown to affect the norepinephrine (B1679862) transporter (NET), further dysregulating monoamine transmission.[3][6]
This compound: A Novel Allosteric Modulator
This compound is a novel small molecule that functions as an allosteric modulator of both DAT and NET.[3][4][5] Unlike competitive inhibitors that bind to the primary substrate site, allosteric modulators bind to a distinct site on the transporter, inducing a conformational change that alters its function.[5] This mechanism allows this compound to specifically counteract the negative allosteric effects of the HIV-1 Tat protein on these transporters.[5][7]
Mechanism of Action
This compound has been shown to allosterically disrupt the interaction between the HIV-1 Tat protein and both the human dopamine transporter (hDAT) and the human norepinephrine transporter (hNET).[3][5][7] By binding to a site on the transporter, this compound prevents Tat from exerting its inhibitory effect on dopamine and norepinephrine reuptake.[3][5] This leads to a normalization of dopamine neurotransmission in the presence of Tat.[5] Molecular docking studies suggest that this compound interacts with key residues within the transporter that are also involved in Tat binding.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Transporter | Value | Cell Line | Reference |
| IC50 for [3H]DA Uptake Inhibition | WT hDAT | 8.16 ± 1.16 µM | CHO-K1 | [3] |
| WT hNET | 12.03 ± 3.22 µM | CHO-K1 | [3] | |
| IC50 for [3H]Nisoxetine Binding Inhibition | WT hNET | 26.43 ± 5.17 µM | CHO-K1 | [3] |
| Effect on Tat-Induced Inhibition of [3H]DA Uptake | hDAT | Attenuated at 50 nM | CHO cells expressing hDAT | [5][8] |
| hNET | Attenuated at 50 nM | CHO-K1 cells expressing WT hNET | [7] | |
| Effect on Cocaine-Mediated Dissociation of [3H]WIN35,428 Binding | hDAT | Decreased at 50 nM | CHO cells expressing hDAT | [5][8] |
| Effect on Cocaine-Mediated Dissociation of [3H]Nisoxetine Binding | hNET | Slowed | CHO-K1 cells expressing WT hNET | [3][6] |
Table 2: In Vivo Efficacy of this compound in Tat Transgenic Mice
| Model | Treatment | Effect | Dosage | Reference |
| Doxycycline-inducible Tat transgenic (iTat-tg) mice | This compound | Ameliorated Tat-induced impairment of Novel Object Recognition (NOR) | 10 mg/kg (i.p.) | [5][8] |
| This compound | Ameliorated Tat-induced potentiation of cocaine-Conditioned Place Preference (CPP) | 1 or 10 mg/kg (i.p.) | [5][8] | |
| This compound | Reversed Tat-induced increase in phasic dopamine release in the caudate putamen | Single systemic administration | [1][2] |
Experimental Protocols
In Vitro [3H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled dopamine into cells expressing the dopamine or norepinephrine transporter.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are transiently transfected to express either wild-type human dopamine transporter (WT hDAT) or wild-type human norepinephrine transporter (WT hNET).
-
Assay Procedure:
-
Transfected cells are incubated with varying concentrations of this compound.
-
For Tat inhibition studies, cells are co-incubated with recombinant Tat1–86 protein (8.7 or 17.5 nM) and/or this compound (50 nM).[7]
-
[3H]Dopamine (50 nM) is added to initiate the uptake reaction.
-
Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM nomifensine (B1679830) and 100 µM desipramine).[7]
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
Data is analyzed to determine the IC50 values, representing the concentration of the compound that inhibits 50% of the specific dopamine uptake.
-
In Vivo Behavioral Testing in Tat Transgenic Mice
-
Animal Model: Doxycycline-inducible Tat transgenic (iTat-tg) mice are used, which express the HIV-1 Tat protein upon administration of doxycycline (B596269) (Dox).[5]
-
Novel Object Recognition (NOR) Test:
-
Mice are habituated to an open-field arena.
-
During the training phase, two identical objects are placed in the arena, and the mice are allowed to explore.
-
After a retention interval, one of the objects is replaced with a novel object.
-
The time spent exploring the novel and familiar objects is recorded. A recognition index is calculated as the ratio of time spent exploring the novel object to the total exploration time.
-
This compound (10 mg/kg, i.p.) is administered prior to the testing phase to assess its effect on Tat-induced cognitive deficits.[5][8]
-
-
Cocaine-Conditioned Place Preference (CPP) Test:
-
The apparatus consists of two distinct chambers separated by a neutral area.
-
During the pre-conditioning phase, the time spent in each chamber is recorded to establish baseline preference.
-
During the conditioning phase, mice receive injections of cocaine and are confined to one chamber, and saline injections while confined to the other chamber.
-
In the post-conditioning test phase, mice are allowed to freely explore both chambers, and the time spent in each is recorded. An increase in time spent in the cocaine-paired chamber indicates a conditioned preference.
-
This compound (1 or 10 mg/kg, i.p.) is administered before the test phase to evaluate its ability to attenuate the Tat-potentiated rewarding effects of cocaine.[5][8]
-
Signaling Pathways and Visualizations
The primary mechanism of action of this compound in the context of NeuroHIV involves the modulation of dopamine transporter function, thereby impacting dopaminergic signaling.
References
- 1. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SRI-32743: A Novel Allosteric Modulator of Monoamine Transporters
An In-depth Technical Guide on its Role in Monoamine Transporter Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SRI-32743 is a novel, quinazoline-based small molecule that functions as an allosteric modulator of monoamine transporters, with notable activity at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2] Unlike traditional competitive inhibitors that bind to the primary substrate site, this compound interacts with a distinct, allosteric site on these transporters. This interaction confers a unique pharmacological profile, characterized by partial inhibition of monoamine uptake and the ability to modulate the effects of other ligands, including the HIV-1 Tat protein and cocaine.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its effects on monoamine transporter function, its potential therapeutic applications, and the experimental methodologies used to characterize its activity.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and efficacy of this compound at the human dopamine and norepinephrine transporters.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Assay | Radioligand/Substrate | IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| hDAT | [3H]Dopamine Uptake | [3H]Dopamine | 8.16 ± 1.16 | - | - |
| hNET | [3H]Dopamine Uptake | [3H]Dopamine | 12.03 ± 3.22 | - | - |
| hNET | [3H]Nisoxetine Binding | [3H]Nisoxetine | 26.43 ± 5.17 | Desipramine | 6.0 ± 4.0 |
Table 2: Maximum Efficacy (Emax) of this compound
| Target | Assay | Radioligand/Substrate | Emax (%) | Reference Compound | Reference Emax (%) |
| hDAT | [3H]Dopamine Uptake | [3H]Dopamine | ~66 | - | - |
| hNET | [3H]Dopamine Uptake | [3H]Dopamine | ~61 | - | - |
| hNET | [3H]Nisoxetine Binding | [3H]Nisoxetine | 72.09 ± 9.22 | Desipramine | 91.73 ± 18.75 |
Data presented as mean ± SEM.[2]
Mechanism of Action: Allosteric Modulation
This compound's primary mechanism of action is through allosteric modulation of DAT and NET.[1][2] This is supported by several key experimental findings:
-
Partial Inhibition: this compound acts as a partial inhibitor of dopamine uptake, with Emax values significantly less than 100%.[2] This contrasts with typical competitive inhibitors that produce complete blockade at sufficient concentrations.
-
Modulation of Ligand Dissociation: this compound has been shown to decrease the cocaine-mediated dissociation of [3H]WIN35,428 binding at hDAT.[4] This indicates that the binding of this compound to its allosteric site can influence the binding kinetics of ligands at the primary binding site.
-
Attenuation of HIV-1 Tat Effects: The HIV-1 transactivator of transcription (Tat) protein is known to inhibit DAT and NET function.[1][2] this compound (at 50 nM) can attenuate this Tat-induced inhibition of [3H]dopamine uptake, suggesting a negative allosteric interaction between this compound and the Tat binding site.[4]
The following diagram illustrates the proposed allosteric interaction of this compound with the dopamine transporter in the presence of dopamine and HIV-1 Tat.
Caption: Allosteric modulation of DAT by this compound.
Downstream Signaling Pathways
Currently, there is limited information available regarding the specific downstream signaling pathways that are modulated by this compound's interaction with monoamine transporters. Further research is required to elucidate the effects of this allosteric modulator on intracellular signaling cascades, such as those involving cAMP/PKA or calcium signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
[3H]Dopamine Uptake Assay in CHO Cells
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
Materials:
-
CHO cells stably expressing hDAT or hNET
-
[3H]Dopamine
-
This compound
-
Nomifensine (for non-specific uptake determination)
-
Modified Tris-HEPES buffer (pH 7.1)
-
96-well cell culture plates
-
Scintillation counter and cocktail
Procedure:
-
Plate CHO-hDAT or CHO-hNET cells in 96-well plates and grow to confluence.
-
On the day of the experiment, wash the cells with modified Tris-HEPES buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 20 minutes at 25°C.
-
To initiate uptake, add 50 nM [3H]Dopamine to each well and incubate for an additional 10 minutes at 25°C.
-
To determine non-specific uptake, a separate set of wells is incubated with a high concentration of a known DAT/NET inhibitor (e.g., 10 µM nomifensine).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the amount of [3H]Dopamine taken up by the cells using a scintillation counter.
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [3H]Dopamine uptake as a function of this compound concentration to determine the IC50 value.
Caption: Workflow for the [3H]Dopamine uptake assay.
[3H]WIN35,428 Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the dopamine transporter.
Materials:
-
Membrane preparations from CHO cells expressing hDAT
-
[3H]WIN35,428
-
This compound
-
Cocaine (for non-specific binding determination)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
In a 96-well filter plate, add membrane preparations, [3H]WIN35,428 (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding, a separate set of wells includes a high concentration of a known DAT ligand (e.g., 10 µM cocaine).
-
Incubate the plates at 4°C for 2 hours to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound [3H]WIN35,428 using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of inhibition of specific [3H]WIN35,428 binding as a function of this compound concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay.
Therapeutic Potential
The unique allosteric mechanism of this compound presents several potential therapeutic advantages. Its ability to attenuate the detrimental effects of HIV-1 Tat on monoamine transporters suggests its utility in treating HIV-associated neurocognitive disorders (HAND).[1][2] Furthermore, by modulating the effects of cocaine at the dopamine transporter, this compound holds promise as a potential pharmacotherapy for cocaine use disorder.[3][4] Its partial inhibitory activity may offer a more nuanced approach to transporter modulation, potentially reducing the side-effect profile associated with full antagonists.
Conclusion
This compound is a promising pharmacological tool and potential therapeutic lead that acts as an allosteric modulator of DAT and NET. Its ability to partially inhibit monoamine uptake and to counteract the effects of HIV-1 Tat and cocaine highlights the potential of allosteric modulators in the treatment of complex neurological and substance use disorders. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on downstream signaling pathways, and to explore its full therapeutic potential in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of SRI-32743
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-32743 is a novel, quinazoline-based compound identified as a potent allosteric modulator of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] Developed at the Southern Research Institute, this small molecule has garnered significant attention for its potential therapeutic applications, particularly in the context of HIV-associated neurocognitive disorders (HAND) and substance use disorders.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound.
Core Mechanism of Action
This compound functions as an allosteric modulator, meaning it binds to a site on the DAT and NET that is distinct from the primary binding site for dopamine, norepinephrine, and other competitive inhibitors like cocaine.[1][5] This allosteric interaction does not completely block the transporter's function but rather modulates its activity. The primary therapeutic potential of this compound stems from its ability to counteract the detrimental effects of the HIV-1 transactivator of transcription (Tat) protein on monoamine systems.[1][2][4] The HIV-1 Tat protein is known to act as a negative allosteric modulator of DAT, inhibiting dopamine uptake and contributing to the neurological complications seen in HIV-infected individuals.[6]
This compound has been shown to attenuate Tat-induced inhibition of dopamine uptake by both DAT and NET.[1][4] Furthermore, it mitigates the potentiating effects of Tat on cocaine reward and alleviates cognitive deficits in preclinical models.[4] Molecular modeling studies suggest that this compound interacts with key amino acid residues within the transporters, thereby disrupting the binding of Tat and reducing its inhibitory effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's interaction with the human dopamine and norepinephrine transporters (hDAT and hNET).
Table 1: Inhibitory Potency of this compound
| Transporter | Assay | Parameter | Value | Reference |
| hDAT | [³H]Dopamine Uptake | IC₅₀ | Similar to hNET | [3][7] |
| hNET | [³H]Dopamine Uptake | IC₅₀ | In the range of hDAT | [3][7] |
Table 2: Effects of this compound on Transporter Kinetics (hNET)
| Concentration of this compound | Kₘ (nM) | Vₘₐₓ (pmol/min/mg protein) | Reference | |---|---|---|---|---| | Control | Value not explicitly stated | Value not explicitly stated |[1] | | 5 nM | Significantly altered from control | Significantly altered from control |[1] | | 50 nM | Significantly altered from control | Significantly altered from control |[1] | | 500 nM | Significantly altered from control | Significantly altered from control |[1] |
Table 3: Efficacy of this compound
| Transporter | Assay | Parameter | Value | Reference |
| hDAT | [³H]Dopamine Uptake | Eₘₐₓ | 61.42–66.05% | [1] |
| hNET | [³H]Dopamine Uptake | Eₘₐₓ | 61.42–66.05% | [1] |
| hNET | [³H]Nisoxetine Binding | Eₘₐₓ | 72.09 ± 9.22% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
[³H]Dopamine Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine or norepinephrine transporter.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing hDAT or hNET
-
[³H]Dopamine
-
This compound
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter
-
Potent DAT/NET inhibitor for determining non-specific uptake (e.g., nomifensine (B1679830) and desipramine)[7]
Procedure:
-
Cell Culture: Culture CHO cells expressing hDAT or hNET in appropriate media and conditions until confluent.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Pre-incubation: Add varying concentrations of this compound to the cells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 50 nM).[7]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature.
-
Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀ value) by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.
Cocaine-Mediated [³H]WIN 35,428 Dissociation Assay
This assay is used to determine if this compound allosterically modulates the binding of a competitive inhibitor (cocaine) to the dopamine transporter.
Materials:
-
CHO cells expressing hDAT
-
[³H]WIN 35,428 (a cocaine analog)
-
Cocaine
-
This compound
-
Assay Buffer
-
Filtration apparatus
Procedure:
-
Cell Preparation: Prepare CHO-hDAT cells as in the uptake assay.
-
Radioligand Binding: Incubate the cells with [³H]WIN 35,428 to allow for binding to equilibrium.
-
Initiation of Dissociation: Initiate the dissociation of [³H]WIN 35,428 by adding a high concentration of cocaine in the presence or absence of this compound (e.g., 50 nM).[4]
-
Time Course Sampling: At various time points, rapidly filter the cell suspension to separate bound from unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity remaining on the filters at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of [³H]WIN 35,428 bound versus time. A slower dissociation rate in the presence of this compound indicates a positive allosteric modulation of cocaine binding.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine release and uptake in brain tissue.
Materials:
-
Carbon-fiber microelectrode
-
Ag/AgCl reference electrode
-
Stimulating electrode
-
Voltammetry software and hardware
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (for ex vivo studies)
-
This compound
Procedure:
-
Electrode Placement: In an anesthetized animal or a brain slice preparation, position the carbon-fiber microelectrode in the brain region of interest (e.g., caudate putamen).[8] Place the stimulating electrode nearby to evoke dopamine release.
-
Baseline Recording: Apply a triangular waveform to the microelectrode and record the baseline current.
-
Evoked Dopamine Release: Apply an electrical stimulation to evoke the release of dopamine. The oxidation of dopamine at the electrode surface generates a current that is proportional to the dopamine concentration.
-
Drug Administration: Administer this compound (e.g., systemically or locally) and repeat the stimulation protocol.[8]
-
Data Analysis: Analyze the changes in the amplitude and kinetics of the dopamine signal before and after this compound administration to determine its effect on dopamine release and uptake.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in modulating the dopamine transporter in the presence of HIV-1 Tat and cocaine.
Caption: Allosteric modulation of DAT/NET by this compound.
Experimental Workflow: [³H]Dopamine Uptake Assay
The diagram below outlines the key steps in performing a [³H]Dopamine uptake inhibition assay.
Caption: Workflow for [³H]Dopamine uptake inhibition assay.
Logical Relationship: this compound's Therapeutic Rationale
This diagram illustrates the logical flow from the pathological condition to the therapeutic intervention with this compound.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 6. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 7. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective IRE1α RNase Inhibitor 4µ8C in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for SRI-32743 did not yield evidence of its function as a selective IRE1α RNase inhibitor. The provided information consistently identifies this compound as an allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).[1][2][3][4][5][6][7][8][9] Therefore, to fulfill the user's request for a protocol on selective IRE1α RNase inhibition, the following application notes have been created for the well-characterized and selective IRE1α RNase inhibitor, 4µ8C.
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains protein homeostasis (proteostasis) in the endoplasmic reticulum (ER).[10][11][12][13] One of the three main branches of the UPR is mediated by the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α). Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[14][15] This RNase activity has two key functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor XBP1s, and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[14][15][16] The IRE1α pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[11][17]
4µ8C is a selective small molecule inhibitor of the IRE1α RNase activity, leaving its kinase activity unaffected.[16] It is a valuable tool for studying the downstream consequences of IRE1α signaling and for evaluating the therapeutic potential of inhibiting this pathway. These application notes provide a detailed protocol for the use of 4µ8C in cell culture.
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times for 4µ8C in various cell lines as reported in the literature.
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| H4IIE Hepatoma Cells | 10 - 90 µM | 2, 4, 6 hours | Inhibition of Thapsigargin-induced XBP1 splicing. | [16] |
| Multiple Myeloma (MM) Cells | IC50 of 6.89 µM | Not Specified | Inhibition of IRE1α ribonuclease activity. | [17] |
| MDA-MB-231 Breast Cancer Cells | 20 µM | 4, 6, 12, 24 hours | Reduction in XBP1s, ERDJ4, and HERP mRNA levels. | [15] |
| T47D Breast Cancer Cells | 5, 10, 20 µM | 24 hours | Inhibition of Tunicamycin-induced XBP1s protein expression. | [15] |
Signaling Pathway and Experimental Workflow
IRE1α Signaling Pathway
Caption: The IRE1α branch of the Unfolded Protein Response pathway.
Experimental Workflow for Assessing 4µ8C Activity
Caption: Workflow for evaluating the inhibitory effect of 4µ8C on IRE1α.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., MCF-7, MDA-MB-231, H4IIE)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
4µ8C (7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde)
-
DMSO (Dimethyl sulfoxide), sterile
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
PCR reagents (including primers specific for spliced and unspliced XBP1)
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Reagents for Western blotting (primary antibody against XBP1s, secondary antibody, ECL substrate)
Protocol for Assessing Inhibition of XBP1 Splicing
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of Compounds:
-
4µ8C Stock Solution: Prepare a high-concentration stock solution of 4µ8C in sterile DMSO (e.g., 10-50 mM). Store at -20°C, protected from light.
-
ER Stress Inducer Stock Solution: Prepare a stock solution of Tunicamycin (e.g., 1 mg/mL in DMSO) or Thapsigargin (e.g., 1 mM in DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solutions of 4µ8C and the ER stress inducer to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
3. Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add fresh medium containing the desired concentration of 4µ8C or vehicle (DMSO) to the cells. It is common to pre-incubate with the inhibitor for 1-2 hours before inducing stress.
-
Following pre-incubation, add the ER stress inducer (e.g., Tunicamycin or Thapsigargin) to the wells already containing 4µ8C or vehicle.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C.
4. Analysis of XBP1 Splicing:
a) RNA Analysis (RT-PCR):
-
After incubation, wash the cells with PBS and harvest for RNA extraction using a method like TRIzol, following the manufacturer's protocol.
-
Perform reverse transcription on the extracted RNA to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms. The spliced form will be shorter due to the removal of a 26-nucleotide intron.
-
Analyze the PCR products on an agarose (B213101) gel. A successful inhibition by 4µ8C will show a reduction in the band corresponding to XBP1s in the presence of an ER stress inducer.
b) Protein Analysis (Western Blot):
-
After treatment, harvest the cells and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the spliced form of XBP1 (XBP1s).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. A decrease in the XBP1s protein band in the 4µ8C-treated samples will indicate successful inhibition.
Conclusion
4µ8C is a potent and selective tool for the investigation of the IRE1α signaling pathway. The protocols outlined above provide a framework for utilizing this inhibitor to study the roles of XBP1 splicing and RIDD in various cellular processes and disease models. Researchers should optimize concentrations and incubation times for their specific cell system to achieve the most reliable and reproducible results.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The unfolded protein response supports cellular robustness as a broad-spectrum compensatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic Reticulum Unfolded Protein Responses: Molecular Mechanism and Role in Pathophysiology [sciltp.com]
- 12. The unfolded protein response at the crossroads of cellular life and death during endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. buckinstitute.org [buckinstitute.org]
- 14. Activation of Unfolded Protein Response Pathway in Malignancies: Interplay with Extracellular Matrix and Targeting Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SRI-32743 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SRI-32743 in mouse models, based on preclinical research. This compound is a novel allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) that has shown potential in mitigating the neurological effects induced by the HIV-1 Tat protein.[1][2][3][4][5][6]
Mechanism of Action
This compound functions as an allosteric modulator of DAT, meaning it binds to a site on the transporter protein distinct from the primary binding site for dopamine and other ligands like cocaine.[1][3] This allosteric interaction modulates the transporter's function. Specifically, this compound has been shown to attenuate the inhibitory effects of the HIV-1 Tat protein on dopamine uptake.[1][3][7] The HIV-1 Tat protein can act as a negative allosteric modulator of DAT, leading to dysregulated dopamine levels, which is implicated in HIV-associated neurocognitive disorders.[7][8] this compound counteracts this by normalizing DAT function in the presence of Tat.[7] It has also been found to similarly modulate the norepinephrine transporter (NET).[2][4][5][6]
Signaling Pathway
The primary signaling pathway influenced by this compound in the context of the cited studies involves the modulation of dopamine and norepinephrine transport, particularly in conditions where these processes are disrupted by the HIV-1 Tat protein.
Caption: Signaling pathway of this compound at the dopaminergic synapse.
Data Presentation
The following tables summarize the quantitative data from in vivo studies using this compound in doxycycline-inducible HIV-1 Tat transgenic (iTat-tg) mice.
Table 1: In Vivo Administration Parameters of this compound
| Parameter | Details | Reference |
| Mouse Model | Doxycycline-inducible Tat transgenic (iTat-tg) mice | [1][8] |
| Drug Formulation | Initially dissolved in 100% DMSO (10 mg/ml), sonicated, then diluted with 0.9% saline to a final concentration of 1 mg/ml (10% DMSO/90% saline) | [8] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][8] |
| Dosage | 1 mg/kg or 10 mg/kg | [1] |
| Timing of Administration | 30-60 minutes prior to behavioral testing or sacrifice | [8] |
Table 2: Behavioral and Neurochemical Effects of this compound in iTat-tg Mice
| Experiment | Tat-Induced Effect | Effect of this compound Administration | This compound Dose | Reference |
| Novel Object Recognition (NOR) | 31.7% reduction in recognition index | Ameliorated impairment | 10 mg/kg | [1] |
| Cocaine-Conditioned Place Preference (CPP) | 2.7-fold potentiation | Ameliorated potentiation | 1 or 10 mg/kg | [1] |
| Phasic Dopamine Release (Caudate Putamen) | 2-fold increase | Reversed the increase | 10 mg/kg | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare this compound for in vivo administration and perform intraperitoneal injections in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sonicator water bath
-
Sterile microcentrifuge tubes
-
Syringes (1 ml) with appropriate gauge needles (e.g., 27G)
-
Mouse scale
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., 1 mg/ml). The final vehicle composition will be 10% DMSO and 90% saline.[8]
-
Vortex the working solution gently to mix.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 1 or 10 mg/kg.[1]
-
The injection should be administered 30 to 60 minutes prior to the start of behavioral testing or before the animal is sacrificed for ex vivo analysis.[8]
-
-
Vehicle Control:
-
Prepare a vehicle control solution of 10% DMSO and 90% saline.
-
Administer the vehicle control to a separate cohort of mice using the same volume and route of administration.
-
Protocol 2: Induction of HIV-1 Tat Expression in iTat-tg Mice
Objective: To induce the expression of the HIV-1 Tat protein in transgenic mice.
Materials:
-
Doxycycline (B596269) (Dox)
-
Sterile water or saline for injection
-
Dosing needles or gavage tubes
Procedure:
-
Doxycycline Preparation: Prepare a solution of doxycycline in sterile water or saline at the desired concentration.
-
Induction: Administer doxycycline to iTat-tg mice daily for 7 to 14 days to induce the expression of the Tat protein.[8] The administration can be done via i.p. injection or other appropriate routes as established for the specific mouse line.
-
Control Groups:
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an iTat-tg mouse model.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HIV-1 Tat-Induced Neurotoxicity with SRI-32743
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SRI-32743, a novel allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), for studying and mitigating the neurotoxic effects of the HIV-1 Tat protein. The provided protocols and data will enable researchers to investigate the mechanisms of Tat-induced neuropathology and evaluate the therapeutic potential of this compound.
Introduction
The HIV-1 trans-activator of transcription (Tat) protein is a key contributor to the neurological complications observed in HIV-infected individuals, collectively known as HIV-associated neurocognitive disorders (HAND). Tat exerts its neurotoxic effects in part by dysregulating the dopaminergic system. It acts as a negative allosteric modulator of both DAT and NET, leading to decreased dopamine uptake and subsequent neuronal damage.[1][2][3][4]
This compound has emerged as a promising tool compound to counteract these effects. It functions as an allosteric modulator of DAT and NET, effectively attenuating Tat-induced inhibition of dopamine transport and ameliorating cognitive deficits in preclinical models.[1][2][5][6] These notes detail the experimental procedures to study these interactions.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Transporter | Treatment | Concentration | Outcome | Reference |
| CHO-K1 | hNET | rTat₁₋₈₆ | 8.7 nM | 33.6% inhibition of [³H]DA uptake | [3][4] |
| CHO-K1 | hNET | rTat₁₋₈₆ | 17.5 nM | 36.94% inhibition of [³H]DA uptake | [3][4] |
| CHO-K1 | hNET | This compound | 50 nM | No significant effect on [³H]DA uptake | [3][4] |
| CHO-K1 | hNET | This compound + rTat₁₋₈₆ | 50 nM + 8.7 nM | Attenuated Tat-induced inhibition of [³H]DA uptake | [3][4] |
| CHO-K1 | hNET | This compound + rTat₁₋₈₆ | 50 nM + 17.5 nM | Attenuated Tat-induced inhibition of [³H]DA uptake | [3][4] |
| CHO cells | hDAT | This compound | 50 nM | Attenuated Tat-induced inhibition of [³H]DA uptake | [1][7] |
In Vivo Efficacy of this compound in iTat-tg Mice
| Animal Model | Behavioral Test | Tat Induction | This compound Dose (i.p.) | Outcome | Reference |
| iTat-tg mice | Novel Object Recognition | 14 days | 10 mg/kg | Ameliorated Tat-induced impairment | [1][7] |
| iTat-tg mice | Cocaine-Conditioned Place Preference | 14 days | 1 mg/kg | Ameliorated Tat-induced potentiation | [1][7] |
| iTat-tg mice | Cocaine-Conditioned Place Preference | 14 days | 10 mg/kg | Ameliorated Tat-induced potentiation | [1][7] |
| iTat-tg mice | Phasic Dopamine Release (CPu) | 7 days | 10 mg/kg | Attenuated Tat-induced increase in DA release | [5] |
| iTat-tg mice | Phasic Dopamine Release (CPu) | 14 days | 10 mg/kg | Attenuated Tat-induced increase in DA release | [5] |
Signaling Pathway
Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro [³H]Dopamine Uptake Assay
This protocol is adapted from studies investigating the effect of this compound on Tat-induced inhibition of dopamine uptake in cells expressing human dopamine or norepinephrine transporters.[3][4][7]
Materials:
-
CHO-K1 cells transiently expressing hDAT or hNET
-
Recombinant HIV-1 Tat₁₋₈₆ protein
-
This compound
-
[³H]Dopamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing hDAT or hNET in appropriate media and conditions until they reach the desired confluency.
-
Cell Preparation: On the day of the assay, detach the cells and prepare a cell suspension in uptake buffer.
-
Treatment Incubation:
-
In a 96-well plate, add the cell suspension to each well.
-
Add recombinant Tat₁₋₈₆ (final concentrations of 8.7 nM and 17.5 nM are suggested) and/or this compound (a final concentration of 50 nM is suggested) to the respective wells.
-
Include control wells with cells only and cells with this compound alone.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Dopamine Uptake:
-
Initiate the uptake reaction by adding [³H]Dopamine (a final concentration of 50 nM is suggested) to each well.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature. The timing is critical for kinetic analysis.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer. This can be done using a cell harvester.
-
-
Measurement of Radioactivity:
-
Lyse the cells and add scintillation fluid.
-
Measure the amount of [³H]Dopamine taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a DAT/NET inhibitor (e.g., nomifensine (B1679830) or desipramine).
-
Subtract non-specific uptake from total uptake to calculate specific uptake.
-
Express the data as a percentage of the control (untreated cells) and perform statistical analysis.
-
Protocol 2: In Vivo Novel Object Recognition (NOR) Test
This protocol is designed to assess learning and memory in inducible Tat transgenic (iTat-tg) mice treated with this compound.[1][7][8][9][10][11][12]
Materials:
-
iTat-tg mice
-
Doxycycline (B596269) (for Tat induction)
-
This compound
-
Open field arena
-
Two sets of identical objects and one novel object
Procedure:
-
Tat Induction: Induce Tat expression in iTat-tg mice by administering doxycycline in their drinking water or via injection for 14 days. Use non-induced littermates as controls.
-
Drug Administration: On the day of testing, administer this compound (10 mg/kg, i.p.) or vehicle to both Tat-induced and control mice 30-60 minutes before the training session.
-
Habituation (Day 1):
-
Allow each mouse to explore the empty open field arena for 5-10 minutes.
-
-
Training (Day 2):
-
Place two identical objects in the arena.
-
Allow each mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object.
-
Allow each mouse to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher discrimination index indicates better recognition memory.
-
Compare the discrimination indices between the different treatment groups using appropriate statistical tests.
-
Protocol 3: In Vivo Cocaine Conditioned Place Preference (CPP) Test
This protocol evaluates the effect of this compound on the rewarding properties of cocaine in Tat-expressing mice.[1][7][13][14][15]
Materials:
-
iTat-tg mice
-
Doxycycline
-
This compound
-
Cocaine
-
Conditioned place preference apparatus with distinct compartments
Procedure:
-
Tat Induction: Induce Tat expression as described in Protocol 2.
-
Pre-Conditioning (Day 1):
-
Allow each mouse to freely explore all compartments of the CPP apparatus for a set period (e.g., 15-30 minutes) to determine initial preference.
-
-
Conditioning (Days 2-5):
-
On alternate days, administer cocaine (e.g., 10 mg/kg, s.c.) and confine the mouse to one of the non-preferred compartments for a set period (e.g., 30 minutes).
-
On the other days, administer saline and confine the mouse to the opposite compartment.
-
Administer this compound (1 or 10 mg/kg, i.p.) or vehicle 30-60 minutes before each conditioning session.
-
-
Post-Conditioning Test (Day 6):
-
Allow each mouse to freely explore all compartments of the apparatus, and record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate the difference in time spent in the cocaine-paired compartment between the pre-conditioning and post-conditioning tests.
-
A significant increase in time spent in the cocaine-paired compartment indicates a conditioned place preference.
-
Compare the CPP scores between the different treatment groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of HIV-Tat protein is associated with learning and memory deficits in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition [protocols.io]
- 11. Novel Object Recognition Test [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. Effects of Conditional Central Expression of HIV-1 Tat Protein to Potentiate Cocaine-Mediated Psychostimulation and Reward Among Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Studies of SRI-32743
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-32743 is a novel quinazoline-based allosteric modulator of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] As an allosteric modulator, this compound binds to a site on the transporter protein that is distinct from the primary binding site for dopamine and norepinephrine. This interaction modulates the transporter's function without directly competing with the endogenous neurotransmitters.[4][5][6] this compound has shown therapeutic potential in preclinical models, particularly in the context of HIV-1 Tat-induced neurocognitive impairments and potentiation of cocaine reward.[7][8]
These application notes provide detailed protocols for in vitro and in vivo behavioral studies to characterize the effects of this compound.
Data Presentation
In Vitro Pharmacological Profile of this compound
| Parameter | Transporter | Value | Cell Line | Reference |
| IC₅₀ (Dopamine Uptake Inhibition) | hDAT | 8.16 ± 1.16 µM | CHO-K1 | [2][3] |
| hNET | 12.03 ± 3.22 µM | CHO-K1 | [2][3] | |
| IC₅₀ ([³H]Nisoxetine Binding Inhibition) | hNET | 26.43 ± 5.17 µM | CHO-K1 | [2][3] |
| Emax ([³H]DA Uptake) | hDAT | 61.42 - 66.05% | Not Specified | [2][3] |
| hNET | 61.42 - 66.05% | Not Specified | [2][3] | |
| Effect on [³H]DA Uptake Kinetics | hNET | Concentration-dependently increased affinity (decreased Km) | CHO-K1 | [1][2] |
| hNET | Preserved Vmax | CHO-K1 | [1][2] |
In Vivo Behavioral Effects of this compound
| Behavioral Assay | Animal Model | This compound Dose (i.p.) | Effect | Reference |
| Novel Object Recognition (NOR) | Doxycycline-inducible Tat transgenic (iTat-tg) mice | 10 mg/kg | Ameliorated Tat-induced impairment | [8] |
| Cocaine Conditioned Place Preference (CPP) | iTat-tg mice | 1 or 10 mg/kg | Ameliorated Tat-induced potentiation of cocaine reward | [8] |
| Phasic Dopamine Release (Caudate Putamen) | iTat-tg mice | 10 mg/kg | Reversed Tat-induced increase in baseline dopamine release | [7][9] |
Experimental Protocols
In Vitro Protocol: Dopamine Transporter (DAT) Uptake Assay
This protocol is adapted from methodologies used to characterize this compound and similar compounds.
Objective: To determine the effect of this compound on dopamine uptake by cells expressing the human dopamine transporter (hDAT).
Materials:
-
HEK-293 or CHO-K1 cells stably expressing hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]Dopamine
-
This compound
-
Nomifensine (B1679830) (for defining non-specific uptake)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing cells onto poly-D-lysine coated 96-well plates at a density that allows for confluent monolayers on the day of the assay.
-
Compound Preparation: Prepare stock solutions of this compound and nomifensine in a suitable vehicle (e.g., DMSO). Prepare serial dilutions of this compound in KRH buffer. The final concentration of DMSO in the assay should be ≤ 0.1%.
-
Assay: a. On the day of the experiment, wash the cell monolayers twice with KRH buffer. b. Add 50 µL of KRH buffer containing the desired concentration of this compound or vehicle to each well. For non-specific uptake control wells, add 50 µL of KRH buffer containing a high concentration of nomifensine (e.g., 10 µM). c. Pre-incubate the plate at room temperature for 10-20 minutes. d. Initiate the uptake by adding 50 µL of KRH buffer containing [³H]Dopamine (final concentration typically 10-20 nM). e. Incubate for 10 minutes at room temperature. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer. g. Lyse the cells by adding 100 µL of 1% SDS or other suitable lysis buffer. h. Add 150 µL of scintillation fluid to each well. i. Quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.
-
Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake (in the presence of nomifensine) from the total uptake. b. Express the data as a percentage of the control (vehicle-treated) specific uptake. c. Generate dose-response curves and calculate the IC₅₀ value for this compound using non-linear regression analysis.
In Vivo Protocol: Novel Object Recognition (NOR) Test
This protocol is based on the study by Zhu et al. (2022) investigating the effect of this compound on cognitive deficits in a mouse model.[8]
Objective: To assess the effect of this compound on recognition memory.
Animals: Doxycycline-inducible Tat transgenic (iTat-tg) mice. Tat expression is induced by doxycycline (B596269) in the drinking water.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material that is easy to clean.
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are of similar size but differ in shape and texture. The objects should be heavy enough that the mice cannot displace them.
Procedure:
-
Habituation (Day 1): a. Place each mouse individually into the empty open-field arena for 10 minutes to allow for habituation to the new environment. b. Return the mouse to its home cage.
-
Training/Familiarization (Day 2): a. Place two identical objects (A and A) in opposite corners of the arena. b. Administer this compound (10 mg/kg, i.p.) or vehicle 30-60 minutes before the training session. c. Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes. d. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it. e. Return the mouse to its home cage.
-
Testing (Day 2, after a retention interval): a. After a retention interval (e.g., 1-4 hours), replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals. b. Place the mouse back into the arena and allow it to explore the objects for 5-10 minutes. c. Record the time spent exploring the familiar object (A) and the novel object (B).
-
Data Analysis: a. Calculate the discrimination index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) b. A positive DI indicates a preference for the novel object and intact recognition memory. c. Compare the DI between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
In Vivo Protocol: Conditioned Place Preference (CPP)
This protocol is based on the study by Zhu et al. (2022) to evaluate the effect of this compound on the rewarding properties of cocaine.[8]
Objective: To determine if this compound can attenuate the potentiation of cocaine-induced conditioned place preference.
Animals: Doxycycline-inducible Tat transgenic (iTat-tg) mice.
Apparatus:
-
A three-chamber CPP apparatus. The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The middle chamber is typically neutral.
Procedure:
-
Pre-Conditioning (Day 1): a. Place each mouse in the central chamber and allow free access to all three chambers for 15-20 minutes. b. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one of the conditioning chambers may be excluded.
-
Conditioning (Days 2-5): a. This phase consists of alternating injections of cocaine and saline paired with one of the conditioning chambers. The design should be counterbalanced. b. On cocaine conditioning days, administer this compound (1 or 10 mg/kg, i.p.) or vehicle 30-60 minutes before the cocaine injection (e.g., 10 mg/kg, i.p.). Immediately confine the mouse to one of the conditioning chambers for 30 minutes. c. On saline conditioning days, administer a saline injection and confine the mouse to the opposite conditioning chamber for 30 minutes.
-
Post-Conditioning Test (Day 6): a. Place the mouse in the central chamber and allow free access to all three chambers for 15-20 minutes (in a drug-free state). b. Record the time spent in each chamber.
-
Data Analysis: a. Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test. b. Compare the preference scores between the different treatment groups (e.g., vehicle + saline, vehicle + cocaine, this compound + cocaine) using ANOVA.
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathway for this compound.
Note on the Signaling Pathway: The direct impact of this compound on specific downstream signaling cascades like Protein Kinase C (PKC) and ERK has not been definitively established. It is known that DAT and NET function can be modulated by these pathways.[10][11][12][13][14][15] The dotted lines in the diagram indicate a potential, but not yet confirmed, link between this compound's allosteric modulation and these intracellular signaling molecules. Further research is required to elucidate the precise downstream effects of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound studies.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C-mediated functional regulation of dopamine transporter is not achieved by direct phosphorylation of the dopamine transporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholine Receptor Stimulation Activates Protein Kinase C Mediated Internalization of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase C regulation of dopamine transporter initiated by nicotinic receptor activation in slices of rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactivation of ERK1/2 Signaling in Dopaminergic Neurons by Map Kinase Phosphatase MKP3 Regulates Dopamine Signaling and Motivation for Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring the In Vitro Efficacy of Putative IRE1α Inhibitors like SRI-32743
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Inositol-Requiring Enzyme 1α (IRE1α) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) activity. Upon activation, its RNase domain initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA and mediates the degradation of a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). Given its central role in various diseases, including cancer and metabolic disorders, IRE1α is a promising therapeutic target.
While the existing literature primarily characterizes SRI-32743 as an allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), these application notes provide a comprehensive framework for evaluating its potential, or any novel compound's, efficacy as an inhibitor of the IRE1α pathway in vitro. The following protocols describe methods to directly measure IRE1α RNase activity and to assess its downstream consequences in a cellular context.
I. Biochemical Assay for Direct Measurement of IRE1α RNase Activity
This assay directly quantifies the endoribonuclease activity of recombinant IRE1α using a synthetic RNA substrate, allowing for the determination of a compound's direct inhibitory effect and its IC50 value.
Protocol 1: In Vitro IRE1α RNase Fluorescence Assay
This method utilizes a fluorogenic RNA substrate that mimics the XBP1 mRNA stem-loop structure. The substrate is labeled with a fluorophore and a quencher. Cleavage by IRE1α separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
Fluorescently-labeled XBP1 RNA substrate (e.g., with FAM and a quencher)
-
RNase Assay Buffer (50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2)[1]
-
Test compound (e.g., this compound) and positive control inhibitor (e.g., 4µ8C or Toyocamycin)[1][2]
-
384-well microplate, black, non-stick
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in RNase Assay Buffer.
-
In a microplate, pre-incubate recombinant IRE1α (e.g., 20 µg) with varying concentrations of the test compound or control for 30 minutes at room temperature.[1]
-
Initiate the reaction by adding the fluorescent XBP1 RNA substrate to each well.
-
Measure the fluorescence intensity kinetically over 60 minutes at 37°C using an excitation wavelength of 485 nm and an emission wavelength of 535 nm for a FAM-based probe.[3]
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Determine the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation:
Table 1: In Vitro RNase Activity of Known IRE1α Inhibitors (Example Data)
| Compound | Target | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Toyocamycin | IRE1α RNase | Luciferase Reporter | ~0.1 | [2] |
| 4µ8C | IRE1α RNase | Fluorescence | Varies (1-10 µM effective range) | [1][4] |
| Toxoflavin | IRE1α RNase | Fluorescence | 0.226 | [3] |
| This compound | IRE1α RNase | Fluorescence | To be determined | |
II. Cell-Based Assays for IRE1α Pathway Activity
These assays measure the downstream effects of IRE1α activation in a cellular environment, providing a more physiologically relevant assessment of inhibitor efficacy.
Protocol 2: XBP1 mRNA Splicing Analysis by RT-PCR
This protocol is the gold-standard method for monitoring IRE1α activation. The 26-nucleotide intron removal from XBP1 mRNA by IRE1α can be visualized by the size difference of RT-PCR products on an agarose (B213101) gel.[3]
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
ER stress inducer (e.g., Tunicamycin at 2.5 µg/ml or Thapsigargin at 50 nM)[1][5]
-
Test compound (this compound)
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
PCR reagents and primers flanking the XBP1 splice site
-
Agarose gel electrophoresis system
XBP1 Primer Sequences (Human):
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce ER stress by adding Tunicamycin or Thapsigargin and incubate for 4-6 hours.[7]
-
Harvest cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with the specified primers.
-
Separate the PCR products on a 2.5% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands (differing by 26 bp).[5]
-
Quantify band intensity using software like ImageJ to determine the ratio of XBP1s to total XBP1.
Protocol 3: Quantitative Analysis of RIDD Targets by qPCR
Activated IRE1α degrades specific mRNAs located at the ER. This protocol measures the levels of known RIDD target mRNAs to assess this branch of IRE1α activity.
Materials:
-
Same as Protocol 2, plus:
-
qPCR master mix (e.g., SYBR Green)
-
Primers for RIDD targets (e.g., BLOC1S1, COL6A1) and a stable housekeeping gene (RPL19 or GAPDH).[8][9]
Procedure:
-
Follow steps 1-5 from Protocol 2.
-
Perform qPCR using primers for RIDD targets and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of RIDD targets.[9]
-
Efficacy is demonstrated by the rescue of RIDD target mRNA levels in stressed cells treated with the inhibitor.
Protocol 4: Western Blot for UPR Markers
This protocol assesses the phosphorylation status of IRE1α (indicative of its activation) and the expression of downstream UPR proteins.
Materials:
-
Cell lysates from treated cells (as in Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-IRE1α (Ser724), anti-total-IRE1α, anti-XBP1s, anti-BiP/GRP78, anti-Actin (loading control).[10]
-
Secondary HRP-conjugated antibodies
Procedure:
-
Prepare cell lysates from treated cells.
-
Measure protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane. A Phos-tag™ gel can be used to better separate phosphorylated and non-phosphorylated forms of IRE1α.[11]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
Detect proteins using a chemiluminescent substrate and image the blot.
-
Quantify band intensities relative to the loading control.
Data Presentation:
Table 2: Cellular Efficacy of IRE1α Inhibition (Example Data)
| Assay | Cell Line | Stress Inducer | Endpoint Measured | Expected Result with Inhibitor |
|---|---|---|---|---|
| RT-PCR | HEK293 | Tunicamycin | Ratio of XBP1s / (XBP1s + XBP1u) | Dose-dependent decrease |
| qPCR | HeLa | Thapsigargin | mRNA levels of BLOC1S1 | Dose-dependent increase (rescue) |
| Western Blot | MM.1S | Bortezomib | p-IRE1α / Total IRE1α ratio | No direct change expected |
| Western Blot | MM.1S | Bortezomib | XBP1s protein levels | Dose-dependent decrease |
III. Visualizations: Pathways and Workflows
Signaling Pathways and Experimental Logic:
Caption: The IRE1α signaling pathway under ER stress.
Caption: General workflow for cell-based IRE1α inhibitor assays.
Caption: Logic of the RT-PCR assay for XBP1 splicing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XBP1 mRNA splicing assay [bio-protocol.org]
- 7. A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 11. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRI-32743 in HIV-Associated Neurocognitive Disorders (HAND) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-associated neurocognitive disorders (HAND) remain a significant concern for individuals living with HIV, even with effective combination antiretroviral therapy (cART), as the virus and its proteins can still lead to chronic neuroinflammation and neuronal damage.[1] The HIV-1 transactivator of transcription (Tat) protein is a key viral factor implicated in the neuropathogenesis of HAND.[1][2][3][4] Tat protein disrupts normal dopamine (B1211576) (DA) neurotransmission by acting as a negative allosteric modulator of the dopamine transporter (DAT), leading to cognitive and motor deficits.[2][3][5][6] SRI-32743, a novel quinazoline-based compound, has emerged as a promising allosteric modulator of monoamine transporters, offering a potential therapeutic strategy to mitigate the neurotoxic effects of the HIV-1 Tat protein.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound in HAND research, including its mechanism of action, quantitative data from key studies, and detailed protocols for its application in both in vitro and in vivo experimental models.
Mechanism of Action
This compound functions as an allosteric modulator of both the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][4] In the context of HAND, the HIV-1 Tat protein binds to DAT and NET, inhibiting their function and disrupting monoamine homeostasis.[1][5] this compound allosterically interacts with these transporters at a site distinct from the Tat binding site. This interaction counteracts the inhibitory effects of Tat, thereby restoring normal dopamine and norepinephrine reuptake.[1][5] This mechanism is crucial as it allows this compound to ameliorate the Tat-induced dysregulation of the dopaminergic system without significantly affecting baseline transporter function in the absence of Tat.[2]
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the efficacy and potency of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Transporter | Value | Reference |
| IC50 for [3H]DA Uptake Inhibition | WT hDAT | 8.16 ± 1.16 µM | [1] |
| IC50 for [3H]DA Uptake Inhibition | WT hNET | 12.03 ± 3.22 µM | [1] |
| IC50 for [3H]Nisoxetine Binding Inhibition | WT hNET | 26.43 ± 5.17 µM | [1] |
| Emax for [3H]DA Uptake | WT hDAT | 61.42–66.05% | [1] |
| Emax for [3H]DA Uptake | WT hNET | 61.42–66.05% | [1] |
| Emax for [3H]Nisoxetine Binding | WT hNET | 72.09 ± 9.22% | [1] |
Table 2: In Vivo Efficacy of this compound in Tat-Transgenic Mice
| Experimental Model | Effect of Tat Expression | Effect of this compound Treatment | Dose | Reference |
| Novel Object Recognition (NOR) | 31.7% reduction in recognition index | Ameliorated Tat-induced impairment | 10 mg/kg (i.p.) | [5][7] |
| Cocaine-Conditioned Place Preference (CPP) | 2.7-fold potentiation | Ameliorated Tat-induced potentiation | 1 or 10 mg/kg (i.p.) | [5][7] |
| Phasic Dopamine Release (Caudate Putamen) | ~2-fold increase | Reversed Tat-induced increase | 10 mg/kg (i.p.) | [2] |
Experimental Protocols
Protocol 1: In Vitro [3H]Dopamine Uptake Assay
This protocol is designed to assess the effect of this compound on dopamine uptake by cells expressing human dopamine or norepinephrine transporters in the presence or absence of HIV-1 Tat protein.
Materials:
-
Chinese hamster ovary (CHO-K1) cells transiently transfected with wild-type human DAT (WT hDAT) or human NET (WT hNET).
-
Recombinant HIV-1 Tat1-86 protein.
-
This compound.
-
[3H]Dopamine.
-
Nomifensine (B1679830) and Desipramine (for non-specific uptake determination).
-
Appropriate cell culture media and buffers.
Procedure:
-
Cell Preparation: Culture and transfect CHO-K1 cells with the desired transporter construct.
-
Incubation: Incubate cell suspensions with or without recombinant Tat1-86 (e.g., 8.7 or 17.5 nM) and/or this compound (e.g., 50 nM).
-
Uptake Initiation: Initiate dopamine uptake by adding a specific concentration of [3H]DA (e.g., 50 nM).
-
Non-specific Uptake Control: In parallel, incubate cells with potent uptake inhibitors (e.g., 10 µM nomifensine and 100 µM desipramine) to determine non-specific uptake.
-
Uptake Termination: After a defined incubation period, terminate the uptake reaction by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Express data as a percentage of the control (vehicle-treated) condition.
Protocol 2: In Vivo Behavioral Testing in Tat-Transgenic Mice
This protocol describes the use of inducible Tat-transgenic (iTat-tg) mice to evaluate the in vivo efficacy of this compound in reversing Tat-induced cognitive deficits.
Materials:
-
Inducible Tat-transgenic (iTat-tg) mice.
-
Doxycycline (B596269) (Dox) for Tat induction.
-
This compound.
-
Vehicle (e.g., 10% DMSO/90% saline).
-
Apparatus for Novel Object Recognition (NOR) or Conditioned Place Preference (CPP).
Procedure:
-
Tat Induction: Treat iTat-tg mice with doxycycline (e.g., 100 mg/kg) in their drinking water or via daily administration for a specified period (e.g., 14 days) to induce Tat expression. Control groups receive vehicle.
-
Drug Administration: Dissolve this compound in vehicle. Administer this compound (e.g., 1 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection a specified time (e.g., 30-60 minutes) prior to behavioral testing.
-
Behavioral Testing (NOR Example):
-
Habituation: Acclimate mice to the testing arena.
-
Training Phase: Place mice in the arena with two identical objects.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Record the time spent exploring each object.
-
-
Data Analysis: Calculate a recognition index (time with novel object / total exploration time). Compare indices across treatment groups.
Conclusion
This compound represents a promising therapeutic candidate for mitigating the neurological consequences of HIV infection. Its unique allosteric mechanism allows for the specific reversal of HIV-1 Tat-induced dysfunction of dopamine and norepinephrine transporters, leading to improved cognitive function in preclinical models of HAND. The protocols and data presented here provide a foundation for further research into this compound and related compounds as novel treatments for HIV-associated neurocognitive disorders. The development of second-generation analogs with improved pharmacological properties is an active area of research that holds promise for future clinical applications.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an allosteric modulator that attenuates cocaine and Tat binding to DAT | BioWorld [bioworld.com]
- 7. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of pyrimidine structure-based compounds as allosteric ligands of the dopamine transporter as therapeutic agents for NeuroHIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with SRI-32743
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with SRI-32743.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Based on published research, the recommended solvent for creating a stock solution of this compound is 100% dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is a known successful concentration for a stock solution of this compound in DMSO?
A2: A stock solution of this compound can be successfully prepared in 100% DMSO at a concentration of 10 mg/ml.[1]
Q3: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A3: Gentle heating and sonication can aid in the dissolution of this compound. A reported method involves sonicating the solution in a 50°C water bath for 10 minutes.[1]
Q4: Can I dilute my this compound DMSO stock solution with aqueous buffers?
A4: Yes, the DMSO stock solution can be diluted with aqueous solutions. For in vivo studies, a 10 mg/ml DMSO stock has been successfully diluted with 0.9% saline to a final concentration of 1 mg/ml.[1] When preparing dilutions for in vitro assays, it is advisable to do so fresh and to be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays.
Q5: I observed precipitation when I diluted my this compound stock solution in my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in a high concentration of an organic solvent. To mitigate this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining the solubility of this compound.
-
Vortexing During Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Surfactants or Co-solvents: For challenging dilutions, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) in the aqueous buffer may help to maintain solubility.
Troubleshooting Guide
| Issue | Question | Possible Cause | Suggested Solution |
| Incomplete Dissolution in DMSO | "I've added 100% DMSO to my this compound, but I still see solid particles." | Insufficient energy to break the crystal lattice of the compound. | Gently warm the solution in a water bath up to 50°C and sonicate for 10-15 minutes.[1] |
| Precipitation upon Dilution | "My compound precipitated out of solution when I added it to my saline/buffer." | The compound has low aqueous solubility, and the addition to a fully aqueous environment caused it to crash out. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. 3. Add the stock solution to the aqueous solution while vortexing to ensure rapid dispersion. |
| Cloudiness in Final Solution | "My final diluted solution appears cloudy or hazy." | Formation of fine precipitates or an emulsion. | 1. Centrifuge the solution at a low speed to pellet any precipitate and use the supernatant. 2. Filter the solution through a 0.22 µm syringe filter compatible with your final solvent composition. 3. Consider reformulating with a solubilizing agent or a different buffer system. |
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Source |
| Stock Solution Concentration | 10 mg/ml | 100% DMSO | [1] |
| Working Concentration (in vivo) | 1 mg/ml | 10% DMSO in 0.9% Saline | [1] |
| In Vitro Assay Concentration | 50 nM | Final concentration in cell culture media (specific DMSO % not stated) | [2] |
Experimental Protocols
Protocol for Preparation of this compound for In Vivo Administration
This protocol is based on a method described by Zhu et al. (2022).[1]
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound.
-
Add 100% DMSO to achieve a concentration of 10 mg/ml.
-
Place the vial in a 50°C water bath.
-
Sonicate for 10 minutes or until the compound is fully dissolved.
-
Allow the solution to cool to room temperature.
-
-
Preparation of Working Solution:
-
Just prior to administration, dilute the 10 mg/ml stock solution with 0.9% saline to the desired final concentration (e.g., for a 1 mg/ml working solution, dilute the stock 1:10).
-
It is recommended to add the stock solution to the saline while vortexing to ensure rapid and uniform mixing.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving and diluting this compound.
References
- 1. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SRI-32743 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SRI-32743 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an allosteric modulator of the human dopamine (B1211576) transporter (hDAT) and norepinephrine (B1679862) transporter (hNET).[1][2][3][4][5] It functions by binding to a site on the transporter that is different from the substrate-binding site, thereby modulating the transporter's activity. Specifically, it has been shown to attenuate the inhibitory effects of the HIV-1 Tat protein on dopamine uptake.[1][2][4]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
Based on published data, a starting concentration range of 5 nM to 500 nM is recommended for initial experiments.[1] A concentration of 50 nM has been shown to be effective in attenuating Tat-induced inhibition of dopamine uptake without affecting baseline uptake.[1][4] However, the optimal concentration will be assay- and cell-type dependent.
Q3: How should I dissolve and store this compound?
This compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, a 10 mg/ml stock in DMSO has been used, which was then sonicated in a 50°C water bath for 10 minutes and further diluted in saline.[5] For in vitro assays, the DMSO stock solution should be diluted in culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C.
Q4: Are there known solubility or stability issues with this compound?
While specific data on the aqueous solubility and stability of this compound in culture media is limited in the provided search results, the fact that numerous analogs have been synthesized to enhance its solubility and metabolic stability suggests that the parent compound may have limitations in these areas.[2] It is advisable to prepare fresh dilutions from the DMSO stock for each experiment and to be mindful of potential precipitation, especially at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific assay or cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Incorrect assay conditions: The experimental setup may not be suitable for detecting the effects of an allosteric modulator. | Ensure your assay is sensitive enough to detect subtle changes in transporter activity. Consider using kinetic assays to measure changes in Vmax and Km of substrate uptake.[1] | |
| Compound instability: this compound may be degrading in the culture medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. | |
| Cell type not expressing DAT or NET: The cell line you are using may not express the dopamine or norepinephrine transporters. | Confirm the expression of DAT and/or NET in your cell line using techniques like Western blotting, qPCR, or immunofluorescence. | |
| Signs of cytotoxicity (cell death, morphological changes) | Concentration too high: High concentrations of this compound or the DMSO solvent may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound and DMSO in your cell line. |
| Off-target effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Inconsistent or variable results | Compound precipitation: this compound may be precipitating out of solution, leading to inconsistent effective concentrations. | Visually inspect your diluted solutions for any signs of precipitation. Consider vortexing or brief sonication before adding to the cells. Ensure the final DMSO concentration is sufficient to maintain solubility. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration, especially when working with low nanomolar ranges. | Use calibrated pipettes and proper pipetting techniques. Prepare a sufficient volume of your final dilution to minimize errors. | |
| Cell passage number and confluency: The physiological state of the cells can influence their response to treatment. | Use cells within a consistent passage number range and ensure a consistent level of confluency for all experiments. |
Quantitative Data Summary
| Parameter | Transporter | Cell Line | Value | Reference |
| IC50 for [3H]DA uptake inhibition | hDAT | CHO-K1 | 8.16 ± 1.16 µM | [1] |
| hNET | CHO-K1 | 12.03 ± 3.22 µM | [1] | |
| IC50 for [3H]Nisoxetine binding inhibition | hNET | CHO-K1 | 26.43 ± 5.17 µM | [1] |
| Effective concentration to attenuate Tat-induced inhibition of [3H]DA uptake | hDAT | CHO cells | 50 nM | [4] |
| hNET | CHO-K1 | 50 nM | [1] | |
| Emax for [3H]DA uptake inhibition | hDAT | CHO-K1 | ~66% | [1] |
| hNET | CHO-K1 | ~61% | [1] | |
| Emax for [3H]Nisoxetine binding | hNET | CHO-K1 | 72.09 ± 9.22% | [1] |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock solutions. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Dilute the intermediate DMSO stock solutions into pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is 0.1% or less. For example, to make a 10 µM working solution with 0.1% DMSO, add 1 µL of a 10 mM intermediate stock to 999 µL of culture medium.
-
Vortex the working solutions gently before adding them to the cells.
Protocol for Dopamine Uptake Assay
This protocol is adapted from studies investigating the effect of this compound on dopamine uptake in cells expressing hDAT or hNET.[1]
-
Cell Culture: Plate CHO-K1 cells stably or transiently expressing hDAT or hNET in appropriate culture plates (e.g., 24-well plates). Allow the cells to reach a confluency of 80-90%.
-
Pre-incubation: Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [3H]dopamine (DA) to each well at a final concentration of 10-50 nM.
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 5-10 minutes) to ensure initial uptake rates are measured.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT/NET inhibitor (e.g., 10 µM nomifensine (B1679830) for DAT or 10 µM desipramine (B1205290) for NET). Subtract the non-specific uptake from the total uptake to calculate the specific uptake. Plot the percentage of inhibition of specific [3H]DA uptake as a function of this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound allosterically modulates DAT to counter HIV-1 Tat inhibition.
Caption: Workflow for this compound concentration optimization.
Caption: Decision tree for troubleshooting this compound in vitro assays.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with SRI-32743
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SRI-32743, a novel allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel quinazoline-based, allosteric modulator of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3] It functions by binding to a site on these transporters that is distinct from the substrate-binding site, thereby modulating the transporter's activity. A key application of this compound is its ability to attenuate the inhibitory effects of the HIV-1 Tat protein on dopamine and norepinephrine uptake.[1][3][4][5]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in studies investigating the dysregulation of monoamine transmission, particularly in the context of HIV-1-associated neurocognitive disorders (HAND) and substance abuse.[1][3] It is a valuable tool for exploring the allosteric modulation of DAT and NET and for studying the effects of the HIV-1 Tat protein on these transporters.[3][4] Research has shown its potential to reverse Tat-induced cognitive deficits and potentiation of cocaine reward in preclinical models.[2][4][5]
Q3: Does this compound completely block dopamine or norepinephrine uptake?
A3: No, this compound is an allosteric modulator, not a competitive inhibitor in the classical sense. It modulates the transporter's function rather than completely blocking it. For instance, studies have shown that this compound can increase the affinity of hNET for dopamine uptake while preserving the maximum transport velocity (Vmax).[1][3][6][7]
Q4: Is this compound effective on its own, or is it primarily used to counteract the effects of other agents?
A4: While this compound can have effects on its own, its most pronounced and studied effects are in attenuating the actions of agents like the HIV-1 Tat protein and cocaine.[1][4][8] For example, at certain concentrations, this compound alone may not significantly alter baseline dopamine uptake, but it can effectively reverse the inhibition of dopamine uptake caused by the Tat protein.[7][9]
Troubleshooting Unexpected Results
This section addresses specific issues that researchers may encounter during experiments with this compound.
Issue 1: Inconsistent or no effect of this compound on dopamine/norepinephrine uptake.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Recommendation: Ensure that the concentration of this compound is appropriate for the experimental system. The effective concentration can vary between in vitro and in vivo models. A dose-response curve should be generated to determine the optimal concentration for your specific assay.
-
-
Possible Cause 2: Issues with Compound Solubility and Stability.
-
Possible Cause 3: Cell Line or Animal Model Variability.
-
Recommendation: The expression levels of DAT and NET can vary between cell lines and animal models, which can influence the observed effects of this compound. Ensure your model system has adequate and consistent expression of the target transporters.
-
Issue 2: Unexpected results in the presence of HIV-1 Tat protein.
-
Possible Cause 1: Purity and Activity of Tat Protein.
-
Recommendation: The purity and biological activity of the recombinant Tat protein are crucial. Use a highly purified and validated Tat protein. Inconsistent Tat activity will lead to variable inhibition of dopamine uptake, making the attenuating effect of this compound difficult to assess.
-
-
Possible Cause 2: Timing of Compound Addition.
-
Recommendation: The order and timing of the addition of this compound and the Tat protein may be critical. The experimental design should be consistent across all experiments. Consider pre-incubating the cells with this compound before adding the Tat protein to ensure the modulator is bound to the transporter.
-
Issue 3: Discrepancies between in vitro and in vivo results.
-
Possible Cause 1: Pharmacokinetics and Bioavailability.
-
Recommendation: In vivo experiments introduce complexities of absorption, distribution, metabolism, and excretion (ADME). The dose administered systemically may not translate to the effective concentration at the target site in the brain. Pharmacokinetic studies may be necessary to determine the optimal dosing regimen.
-
-
Possible Cause 2: Off-Target Effects.
-
Recommendation: While this compound has been characterized as a DAT/NET modulator, the possibility of off-target effects in a complex biological system should be considered. Include appropriate controls to assess for non-specific effects of the compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Inhibitory Potency of this compound on Dopamine Uptake
| Transporter | IC50 Value (µM) | Cell Line |
| Wild-Type hDAT | 8.16 ± 1.16 | CHO-K1 |
| Wild-Type hNET | 12.03 ± 3.22 | CHO-K1 |
| Data from reference[7] |
Table 2: Effect of this compound on HIV-1 Tat-Induced Inhibition of Dopamine Uptake
| Treatment | [3H]DA Uptake Inhibition (%) |
| Recombinant Tat (8.7 nM) | 33.6 |
| Recombinant Tat (17.5 nM) | 36.94 |
| This compound + Tat (8.7 or 17.5 nM) | No significant inhibitory effect |
| Data from reference[7] |
Experimental Protocols
1. In Vitro Dopamine Uptake Assay
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells transiently transfected with wild-type human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are commonly used.
-
Assay Procedure:
-
Cell suspensions are incubated with or without varying concentrations of this compound.
-
For experiments involving Tat, cells are co-incubated with recombinant Tat protein.
-
The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine (e.g., [3H]DA).
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective monoamine uptake inhibitor (e.g., nomifensine (B1679830) and desipramine).[1]
-
After a defined incubation period, the reaction is terminated, and the cells are washed.
-
The amount of radioactivity incorporated into the cells is measured using a scintillation counter.
-
2. In Vivo Behavioral Testing (Novel Object Recognition)
-
Animal Model: Doxycycline-inducible Tat transgenic (iTat-tg) mice are used to model the effects of the HIV-1 Tat protein in vivo.[4][5]
-
Procedure:
-
Tat expression is induced in iTat-tg mice through the administration of doxycycline.
-
This compound is administered systemically (e.g., intraperitoneally) prior to behavioral testing.[5]
-
The Novel Object Recognition (NOR) test is performed to assess cognitive function. This test typically involves a familiarization phase where mice are exposed to two identical objects, followed by a test phase where one of the objects is replaced with a novel one.
-
The time spent exploring the novel object versus the familiar object is measured to calculate a recognition index.
-
Visualizations
Caption: Mechanism of action of this compound on the dopamine transporter.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of SRI-32743 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of SRI-32743 in solution. The following information is curated to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on published research, a recommended method for dissolving this compound is to first create a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, one protocol specifies dissolving this compound in 100% DMSO at a concentration of 10 mg/mL, followed by sonication in a 50°C water bath for 10 minutes. This stock solution is then further diluted with 0.9% saline to the final desired concentration (e.g., 1 mg/mL). For in vitro assays, stock solutions in DMSO are typically diluted with aqueous buffers or cell culture media. It is advisable to keep the final concentration of DMSO in assays low (generally below 0.5%) to avoid solvent-induced artifacts.
Q2: How should I store this compound solutions to ensure stability?
Q3: this compound has been noted to have suboptimal metabolic stability and solubility. What does this mean for my experiments?
A3: The suboptimal metabolic stability and solubility of this compound suggest that the compound may be prone to degradation in biological systems and may be challenging to keep in solution, especially in aqueous buffers. Researchers have synthesized numerous analogs of this compound to improve these physicochemical properties. For your experiments, this means it is crucial to follow proper dissolution and storage protocols. If you observe precipitation or inconsistent results, you may need to optimize your formulation, for instance by adjusting the pH or using co-solvents.
Q4: What is the mechanism of action of this compound?
A4: this compound is a novel allosteric modulator of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] It acts by binding to a site on these transporters that is distinct from the substrate-binding site. This allosteric modulation can alter the transporter's function, for example, by attenuating the inhibition of dopamine uptake caused by the HIV-1 Tat protein.[1][2][4]
Troubleshooting Guide
Issue: My this compound solution is cloudy or shows visible precipitate.
This is a common issue, particularly when diluting a DMSO stock solution into an aqueous buffer for biological assays. Here are some steps to troubleshoot this problem:
-
Verify Concentration: Ensure you are not exceeding the solubility limit of this compound in your final buffer.
-
Optimize Co-solvent Concentration: If using DMSO as a co-solvent, try to keep the final concentration in your aqueous medium as low as possible (ideally below 0.5%). Higher concentrations of organic solvents can cause compounds to "crash out" of solution.
-
pH Adjustment: For quinazoline (B50416) derivatives like this compound, solubility can be pH-dependent. You can empirically test slight adjustments to the pH of your buffer to see if it improves solubility.
-
Heated Sonication: Gently warming the solution (e.g., to 37°C) while sonicating can aid in dissolution. However, be mindful of the thermal stability of this compound.
-
Use of Excipients: In some cases, the use of solubilizing agents such as cyclodextrins may be necessary to enhance aqueous solubility.
Experimental Protocols & Data
Protocol for Solubilizing this compound for In Vivo Studies
This protocol is adapted from a published study using this compound in mice.
-
Weigh the desired amount of this compound powder.
-
Add 100% DMSO to a final concentration of 10 mg/mL.
-
Sonicate the mixture in a 50°C water bath for 10 minutes to ensure complete dissolution.
-
For administration, dilute this stock solution with 0.9% saline to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a typical injection volume).
Quantitative Data: Experimental Concentrations of this compound
The following table summarizes the concentrations of this compound used in various published experimental settings. This can serve as a reference for designing your own experiments.
| Application | Concentration/Dose | Cell/System Type | Reference |
| In vitro [³H]DA uptake inhibition | 50 nM | CHO cells expressing hDAT | [2][4] |
| In vivo cognitive deficit amelioration | 10 mg/kg (i.p.) | iTat-tg mice | [4] |
| In vivo cocaine reward potentiation | 1 or 10 mg/kg (i.p.) | iTat-tg mice | [4] |
| In vivo dopamine release reversal | 10 mg/kg (i.p.) | iTat-tg mice | [5] |
| In vitro hNET modulation | 5, 50, or 500 nM | CHO-K1 cells expressing WT hNET |
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of SRI-32743
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SRI-32743, a novel allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). This guide offers troubleshooting advice and frequently asked questions to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel quinazoline (B50416) structure-based compound that functions as an allosteric modulator of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] Unlike competitive inhibitors that bind directly to the substrate binding site, this compound binds to an alternative, allosteric site on these transporters. This binding modulates the transporter's function, notably attenuating the inhibitory effects of the HIV-1 Tat protein on dopamine (DA) uptake.[3][4][5] It has been shown to share binding residues with the Tat protein within the DAT pocket.[5]
Q2: What are the primary intended effects of this compound in experimental models?
In preclinical studies, this compound has been shown to:
-
Attenuate the HIV-1 Tat-induced inhibition of [³H]DA uptake in cells expressing human DAT (hDAT) and human NET (hNET).[3][4][6]
-
Reverse the Tat-induced increase in baseline phasic dopamine release in the caudate putamen of inducible Tat transgenic mice.[7]
-
Ameliorate Tat-induced cognitive deficits and the potentiation of cocaine reward in mouse models.[4][8]
-
Slow the cocaine-mediated dissociation of radioligands (e.g., [³H]WIN35,428 and [³H]Nisoxetine) from DAT and NET, respectively, indicating its allosteric nature.[2][3]
Q3: What are the known off-target effects of this compound?
The available literature characterizes this compound as a dual modulator of DAT and NET, with similar potency for inhibiting dopamine uptake at both transporters.[6][9] While comprehensive off-target screening data against a wide panel of receptors and transporters is not publicly available, its effects on NET can be considered a secondary, on-target effect rather than a classic off-target effect, given the high homology between DAT and NET.[9] There is no significant reported activity at the serotonin (B10506) transporter (SERT), a common off-target for monoamine transporter ligands.[10] However, as with any research compound, it is crucial for investigators to independently assess its selectivity in their experimental systems.
Q4: In what experimental systems has this compound been predominantly studied?
This compound has been primarily investigated in the context of HIV-associated neurocognitive disorders (HAND). The main experimental systems include:
-
In vitro: Chinese Hamster Ovary (CHO) cells and PC12 cells engineered to express wild-type human DAT or NET.[3][8]
-
In vivo and ex vivo: Doxycycline-inducible Tat transgenic (iTat-tg) mice are frequently used to study the compound's effects on Tat-induced neuropathology and behavioral changes.[4][7]
Q5: What are the recommended concentrations and doses for this compound?
The effective concentration or dose depends on the experimental setup:
-
In vitro : A concentration of 50 nM this compound has been shown to be effective in attenuating Tat-induced inhibition of dopamine uptake and modulating ligand dissociation in cell-based assays.[3][5]
-
In vivo : Systemic intraperitoneal (i.p.) administration of 1 mg/kg or 10 mg/kg has been effective in ameliorating Tat-induced behavioral deficits in mice.[11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Transporter | Value | Experimental System |
| IC₅₀ ([³H]DA Uptake) | hDAT | 8.16 ± 1.16 µM | CHO-K1 Cells |
| IC₅₀ ([³H]DA Uptake) | hNET | 12.03 ± 3.22 µM | CHO-K1 Cells |
| IC₅₀ ([³H]WIN35,428 Binding) | hDAT | 4.59 µM | PC12 Cells |
| IC₅₀ ([³H]Nisoxetine Binding) | hNET | 26.43 ± 5.17 µM | CHO-K1 Cells |
| Eₘₐₓ ([³H]DA Uptake) | hDAT | 61.42 - 66.05% | CHO-K1 Cells |
| Eₘₐₓ ([³H]DA Uptake) | hNET | 61.42 - 66.05% | CHO-K1 Cells |
| Eₘₐₓ ([³H]Nisoxetine Binding) | hNET | 72.09 ± 9.22% | CHO-K1 Cells |
Data compiled from multiple sources.[8][9]
Table 2: In Vivo Dosing for Behavioral Studies
| Dose (i.p.) | Mouse Model | Observed Effect |
| 1 mg/kg | iTat-tg Mice | Amelioration of Tat-induced potentiation of cocaine-CPP |
| 10 mg/kg | iTat-tg Mice | Amelioration of Tat-induced impairment of Novel Object Recognition (NOR) |
| 10 mg/kg | iTat-tg Mice | Amelioration of Tat-induced potentiation of cocaine-CPP |
Data compiled from published studies.[11]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Question: I observed precipitation after diluting my this compound stock solution into the final assay buffer. How can I solve this?
Answer: This is a common issue for hydrophobic molecules like many allosteric modulators.[3]
-
Potential Cause: The final concentration of the organic solvent (e.g., DMSO) used for the stock solution is too low in the final aqueous medium to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: While keeping the final DMSO concentration as low as possible (typically <0.5%) to avoid solvent-induced artifacts, you may need to empirically determine the minimum concentration required to keep this compound in solution for your specific assay conditions.[3]
-
Use a Carrier Protein: Consider including a carrier protein like bovine serum albumin (BSA) in your assay buffer, which can help to increase the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicate the final solution to aid in dispersion, but be cautious of potential compound degradation with excessive energy.
-
Issue 2: Inconsistent or No Effect Observed
Question: I am not observing the expected modulatory effect of this compound in my functional assay. What could be the reason?
Answer: The effects of allosteric modulators can be highly dependent on assay conditions.
-
Potential Causes & Troubleshooting Steps:
-
"Ceiling Effect": Allosteric modulators often exhibit a saturable or "ceiling" effect, where increasing the concentration beyond a certain point yields no further change in the response.[12] If you are using a high concentration, you may be on the plateau of the dose-response curve. Perform a full dose-response experiment to characterize the effect.
-
Probe Dependence: The magnitude of the allosteric effect can depend on the orthosteric ligand (the primary molecule, e.g., dopamine, cocaine, or Tat protein) being used.[13] The presence and concentration of the orthosteric ligand are critical. Ensure the concentration of the orthosteric "probe" is appropriate.
-
Incubation Time: Allosteric interactions can be time-dependent. This compound may require a pre-incubation period to bind to its allosteric site and induce a conformational change in the transporter. Optimize the pre-incubation time of the cells with this compound before adding the substrate or other ligands.[14]
-
Cell Health and Transporter Expression: Ensure the cells are healthy and have adequate expression levels of DAT or NET. High passage numbers can lead to reduced or variable expression. Perform a positive control using a known inhibitor (e.g., nomifensine (B1679830) for DAT) to validate the assay.[15]
-
Issue 3: Decreased Dopamine Uptake in Control Group
Question: My control group treated with this compound alone (without HIV-1 Tat) shows a significant decrease in dopamine uptake. Is this expected?
Answer: Yes, this is possible. While this compound's primary therapeutic action is to counteract the effects of Tat, it does have intrinsic inhibitory activity on DAT and NET, as shown by its IC₅₀ values.[9]
-
Potential Causes & Troubleshooting Steps:
-
Intrinsic Activity: this compound is an inhibitor of DAT and NET, so at sufficient concentrations (in the micromolar range), it will inhibit dopamine uptake on its own.[9]
-
Cytotoxicity: At very high concentrations, the compound or the vehicle (DMSO) may induce cytotoxicity, leading to a non-specific decrease in cell function, including dopamine uptake. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel, especially when using high concentrations.[15]
-
Experimental Design: When the goal is to study the reversal of Tat's effects, the key comparison is between the "Tat + Vehicle" group and the "Tat + this compound" group. It is also important to include a "Vehicle + this compound" group to understand the compound's effect in the absence of Tat.[7]
-
Visualized Workflows and Pathways
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Signaling pathway of this compound at DAT/NET in the presence of HIV-1 Tat.
Key Experimental Methodologies
[³H]-Dopamine Uptake Assay in hDAT-Expressing Cells
This protocol is adapted from standard procedures for measuring dopamine transporter function.[1][16][17]
-
Cell Plating: Plate CHO or other suitable cells stably expressing hDAT into 24- or 96-well plates and grow to >90% confluence.
-
Preparation: On the day of the experiment, aspirate the growth medium. Wash the cell monolayer twice with 1x Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add KRH buffer containing the desired concentrations of this compound or vehicle control (e.g., DMSO, final concentration <0.5%). If studying the interaction with HIV-1 Tat, the Tat protein is also added at this stage. Incubate for 15-30 minutes at room temperature.
-
Initiation of Uptake: Initiate the dopamine uptake by adding a solution containing a fixed concentration of [³H]-Dopamine (e.g., 50 nM) and unlabeled dopamine.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a competitive inhibitor like nomifensine (10 µM).[15] Subtract the non-specific counts from all other measurements. Data are often expressed as a percentage of the uptake in the vehicle-treated control group.
References
- 1. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 2. 2.4. Determination of 3H-Dopamine Uptake [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of pyrimidine structure-based compounds as allosteric ligands of the dopamine transporter as therapeutic agents for NeuroHIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 6. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an allosteric modulator that attenuates cocaine and Tat binding to DAT | BioWorld [bioworld.com]
- 9. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter [mdpi.com]
- 10. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining SRI-32743 Dosage for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining the dosage of SRI-32743 for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, quinazoline-based small molecule that acts as an allosteric modulator of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2] Unlike competitive inhibitors that bind to the primary substrate site, this compound binds to a distinct (allosteric) site on these transporters. This modulation can alter the transporter's affinity for its endogenous ligands (dopamine and norepinephrine) and other binding partners.[1][2] Notably, it has been shown to attenuate the inhibitory effects of the HIV-1 Tat protein on DAT and NET function.[1][2][3]
Q2: What is a recommended starting dosage for in vivo studies in mice?
A2: Published studies have successfully used intraperitoneal (i.p.) injections of this compound at doses of 1 mg/kg and 10 mg/kg in mice.[3][4] The selection of the initial dose should be based on the specific research question and the anticipated therapeutic window. A dose-response study is recommended to determine the optimal dose for your specific experimental model.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has been successfully administered in a vehicle solution of 90% saline and 10% dimethyl sulfoxide (B87167) (DMSO).[4] To prepare the solution, this compound can be initially dissolved in 100% DMSO and then diluted with 0.9% saline to the final concentration.[4] Sonication may be required to achieve complete dissolution.[4]
Q4: What are the expected behavioral effects of this compound in mice?
A4: As a modulator of DAT, this compound can potentially influence behaviors regulated by the dopaminergic system, such as locomotion, exploration, and reward-seeking.[5][6] In studies involving HIV-1 Tat transgenic mice, this compound alone did not significantly alter baseline cocaine-conditioned place preference (CPP).[4] However, it effectively reversed the Tat-induced potentiation of cocaine CPP.[3][4] Researchers should include appropriate control groups to distinguish the effects of this compound from other experimental variables. Mice with altered dopamine transporter function can exhibit hyperactivity and reduced habituation to novel environments.[5][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility of this compound | - Incorrect solvent ratio.- Precipitation upon addition of saline. | - Ensure the initial stock solution in 100% DMSO is fully dissolved. Gentle warming and sonication can aid this process.[4]- When diluting with saline, add the saline solution to the DMSO stock solution slowly while vortexing to prevent precipitation.- Consider alternative formulation strategies for poorly soluble compounds, such as the use of cyclodextrins or lipid-based formulations, although these have not been specifically reported for this compound.[8][9] |
| Variable or No in vivo Efficacy | - Inadequate dosage.- Poor bioavailability or brain penetration.- Incorrect administration technique.- Compound instability. | - Conduct a dose-response study to identify the optimal dose for your model.- While specific pharmacokinetic data for this compound is limited, issues with bioavailability are common for poorly soluble compounds.[10] Ensure proper formulation and consider pharmacokinetic studies to measure plasma and brain concentrations.- Review and refine the intraperitoneal injection technique to ensure accurate delivery into the peritoneal cavity. Misinjection into the subcutaneous space or abdominal organs can lead to variability.[11]- Assess the stability of the prepared this compound solution. It is recommended to use freshly prepared solutions for each experiment. |
| Adverse Animal Reactions Post-Injection | - Irritation from the vehicle (DMSO).- Incorrect injection technique causing tissue damage.- Off-target effects of this compound. | - Keep the concentration of DMSO as low as possible while maintaining solubility. The reported 10% DMSO in saline is generally well-tolerated.[4]- Ensure proper restraint and use the correct needle size and injection site to minimize the risk of injury.[11]- Monitor animals closely for any signs of distress or unusual behavior. If adverse effects are observed, consider reducing the dose or evaluating potential off-target effects through further pharmacological profiling. |
| Unexpected Behavioral Phenotypes | - On-target effects related to DAT/NET modulation.- Stress-induced behavioral changes.- Off-target effects. | - Carefully design behavioral paradigms with appropriate controls to isolate the effects of this compound. Mice with genetic modifications to DAT can exhibit altered stress responses.[7]- Habituate animals to the experimental procedures and environment to minimize stress.- If off-target effects are suspected, consider screening this compound against a panel of other receptors and transporters. |
Data Summary
In Vivo Dosing Parameters for this compound in Mice
| Parameter | Value | Reference(s) |
| Species | Mouse | [3][4] |
| Route of Administration | Intraperitoneal (i.p.) | [3][4] |
| Dosage Range | 1 mg/kg, 10 mg/kg | [3][4] |
| Vehicle | 90% Saline / 10% DMSO | [4] |
| Reported Use | Reversal of HIV-1 Tat-induced neurological effects | [3][4][12] |
Physicochemical and Pharmacological Properties of this compound
| Property | Value/Description | Reference(s) |
| Chemical Class | Quinazoline derivative | [1] |
| Mechanism of Action | Allosteric modulator of DAT and NET | [1][2] |
| In Vitro Potency (IC₅₀ for DA uptake inhibition) | ~9.86 µM (in PC12 cells expressing hDAT) | [12] |
| Solubility | Soluble in DMSO | [4] |
| Pharmacokinetics | Data not publicly available. As a poorly soluble compound, bioavailability may be formulation-dependent. | [10] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Sonicate the stock solution in a 50°C water bath for approximately 10 minutes to ensure complete dissolution.[4]
-
For a final dosing solution of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 with 0.9% sterile saline. This will result in a final vehicle concentration of 10% DMSO and 90% saline.[4]
-
Administer the solution via intraperitoneal injection at the desired dose (e.g., for a 10 mg/kg dose in a 25g mouse, inject 250 µL of the 1 mg/mL solution).
Visualizations
Caption: Mechanism of this compound action on monoamine transporters.
Caption: General workflow for an in vivo study with this compound.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioural disturbances associated with hyperdopaminergia in dopamine-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased risk-taking behavior in dopamine transporter knockdown mice: further support for a mouse model of mania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genetic loss of the dopamine transporter significantly impacts behavioral and molecular responses to sub-chronic stress in mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an allosteric modulator that attenuates cocaine and Tat binding to DAT | BioWorld [bioworld.com]
How to minimize variability in SRI-32743 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability and troubleshoot common issues encountered in experiments utilizing SRI-32743, a novel allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel quinazoline-based, allosteric modulator of the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2] Unlike competitive inhibitors that bind to the primary substrate site, this compound binds to a distinct, allosteric site on these transporters. This interaction modulates the transporter's function, attenuating the inhibitory effects of substances like cocaine and the HIV-1 Tat protein on dopamine uptake.[3][4][5]
Q2: How should I prepare and store this compound stock solutions to ensure stability and minimize variability?
A2: Proper handling of this compound is critical for reproducible results. It is recommended to initially dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[5] For in vivo studies, this stock can be further diluted in a vehicle such as 0.9% saline.[5] To ensure stability, stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions in aqueous buffers for cell-based assays, it is crucial to ensure the final DMSO concentration is low and consistent across all experimental conditions to prevent solvent-induced artifacts.
Q3: What are the known off-target effects of this compound?
A3: Current research has primarily focused on the effects of this compound on DAT and NET. While comprehensive off-target screening data is not widely published, its allosteric mechanism of action suggests a potential for higher specificity compared to competitive inhibitors. However, as with any small molecule, it is advisable to perform counter-screening against a panel of relevant receptors and transporters, especially if unexpected results are observed.
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound has been successfully used in both in vitro cell-based assays and in vivo studies with animal models. In vitro, it has been used to study its effects on dopamine uptake and radioligand binding in cells expressing DAT and NET.[3][4] In vivo, it has been administered systemically (e.g., intraperitoneally) to mice to investigate its effects on neurochemical processes and behavior.[3][5]
Troubleshooting Guides
In Vitro Radioligand Binding and Uptake Assays
Issue 1: High variability between replicate wells in my [³H]dopamine uptake assay.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell density across the plate is a common source of variability.
-
Troubleshooting Step: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between plating wells. Visually inspect the plate for even cell distribution before starting the experiment.
-
-
Potential Cause 2: Pipetting Inaccuracy. Small volume additions of this compound or radioligand can introduce significant error.
-
Troubleshooting Step: Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. Prepare master mixes of reagents to be added to multiple wells to minimize pipetting variations.
-
-
Potential Cause 3: Temperature Fluctuations. Transporter activity is temperature-sensitive.
-
Troubleshooting Step: Ensure all incubation steps are performed at a consistent and controlled temperature (e.g., 37°C). Pre-warm all buffers and solutions to the assay temperature before adding them to the cells.
-
-
Potential Cause 4: Compound Precipitation. this compound, like many small molecules, may precipitate in aqueous buffers, especially at higher concentrations.
-
Troubleshooting Step: Visually inspect your working solutions for any signs of precipitation. If precipitation is suspected, consider preparing a fresh dilution from the DMSO stock. It may be necessary to optimize the final DMSO concentration in your assay buffer to maintain solubility without causing cellular toxicity.
-
Issue 2: High non-specific binding in my radioligand binding assay.
-
Potential Cause 1: Radioligand Concentration is Too High.
-
Troubleshooting Step: Use a radioligand concentration at or below its Kd value for the transporter.[6]
-
-
Potential Cause 2: Insufficient Washing.
-
Troubleshooting Step: Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[6]
-
-
Potential Cause 3: Binding to Filter Plates.
-
Troubleshooting Step: Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.
-
In Vivo Experiments
Issue 3: Inconsistent behavioral effects of this compound in my mouse model.
-
Potential Cause 1: Inaccurate Dosing. Errors in animal weight measurement or dose calculation can lead to significant variability.
-
Troubleshooting Step: Weigh each animal immediately before dosing. Double-check all dose calculations.
-
-
Potential Cause 2: Route of Administration. The method of administration (e.g., intraperitoneal injection) can have variable absorption rates.
-
Troubleshooting Step: Ensure consistent and proper administration technique. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
-
-
Potential Cause 3: Animal Stress. High levels of stress can influence neurochemistry and behavior, masking the effects of the compound.
-
Troubleshooting Step: Handle animals gently and consistently. Acclimate animals to the experimental procedures and environment before the start of the study.
-
-
Potential Cause 4: Variability in Drug Solution.
-
Troubleshooting Step: Prepare fresh dosing solutions for each experiment. If using a suspension, ensure it is uniformly mixed before each injection.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Transporter | Assay Type | Cell Line | Parameter | Value | Reference |
| Human Dopamine Transporter (hDAT) | [³H]Dopamine Uptake Inhibition | CHO-K1 cells | IC₅₀ | 8.16 ± 1.16 µM | [2] |
| Human Norepinephrine Transporter (hNET) | [³H]Dopamine Uptake Inhibition | CHO-K1 cells | IC₅₀ | 12.03 ± 3.22 µM | [2] |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine Binding Inhibition | CHO-K1 cells | IC₅₀ | 26.43 ± 5.17 µM | [1][2] |
| Human Dopamine Transporter (hDAT) | [³H]WIN35,428 Binding Inhibition | PC12 cells | IC₅₀ | 4.59 µM | [4] |
Table 2: In Vivo Dosing Parameters for this compound in Mice
| Study Type | Animal Model | Route of Administration | Doses Tested | Effect | Reference |
| Conditioned Place Preference (CPP) & Novel Object Recognition (NOR) | Doxycycline-inducible Tat transgenic (iTat-tg) mice | Intraperitoneal (i.p.) | 1 and 10 mg/kg | Ameliorated Tat-induced potentiation of cocaine-CPP and impairment of NOR | [3] |
| Fast Scan Cyclic Voltammetry (FSCV) | Doxycycline-inducible Tat transgenic (iTat-tg) mice | Intraperitoneal (i.p.) | 10 mg/kg | Reversed Tat-induced increase in dopamine release | [5] |
Experimental Protocols
Protocol 1: [³H]Dopamine Uptake Assay in CHO-K1 Cells
This protocol is adapted from studies investigating the effect of this compound on dopamine uptake.[2]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Prepare a solution of [³H]dopamine in assay buffer. The final concentration should be near the Km for the transporter to ensure sensitivity to inhibition.
-
-
Assay Procedure:
-
Wash the cells with pre-warmed assay buffer.
-
Add the various concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding the [³H]dopamine solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Data Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known DAT/NET inhibitor (e.g., cocaine or desipramine).
-
Subtract non-specific uptake from total uptake to obtain specific uptake.
-
Plot the specific uptake as a percentage of the control (vehicle-treated) against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Conditioned Place Preference (CPP) in Mice
This protocol is a general guideline based on studies using this compound to modulate cocaine-induced CPP.[3]
-
Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Habituation (Day 1): Allow each mouse to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) to familiarize them with the environment.
-
Pre-conditioning Test (Day 2): Place each mouse in the central chamber and allow free access to all chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning (Days 3-6):
-
On alternate days, administer the drug (e.g., cocaine) and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes).
-
On the other days, administer the vehicle and confine the mouse to the opposite outer chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
To test the effect of this compound, administer it (e.g., 1 or 10 mg/kg, i.p.) a set time (e.g., 30-60 minutes) before the cocaine injection on the drug-conditioning days.
-
-
Post-conditioning Test (Day 7): In a drug-free state, place each mouse in the central chamber and allow free access to all chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber.
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.
-
Compare the preference scores between the group that received cocaine alone and the group that received this compound prior to cocaine. A significant reduction in the preference score in the this compound group indicates that it attenuated the rewarding effects of cocaine.
-
Mandatory Visualizations
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: Simplified signaling pathway of dopamine and norepinephrine transporters and the modulatory role of this compound.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an allosteric modulator that attenuates cocaine and Tat binding to DAT | BioWorld [bioworld.com]
- 5. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Interpreting conflicting data from SRI-32743 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SRI-32743. The information is based on available study data for this novel allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, quinazoline-based allosteric modulator of the dopamine transporter (DAT) and, to a similar extent, the norepinephrine transporter (NET).[1][2][3][4] It functions by binding to a site on these transporters that is distinct from the binding sites for dopamine, cocaine, and the HIV-1 Tat protein.[2][5] This allosteric interaction allows this compound to attenuate the inhibitory effects of HIV-1 Tat on dopamine uptake and reduce the binding of cocaine to the transporter.[2][6][7]
Q2: What are the potential therapeutic applications of this compound?
Research suggests this compound has potential as a therapeutic intervention for HIV-associated neurocognitive disorders (HAND) and for individuals with concurrent cocaine abuse.[1][2][3][4][6] Studies have shown that it can alleviate Tat-induced cognitive deficits and reduce the potentiation of cocaine reward in animal models.[2][6][8]
Q3: Does this compound completely block dopamine or norepinephrine transport?
No, this compound is described as a partial inhibitor of dopamine uptake and functions as an allosteric modulator.[2] It has been shown to attenuate Tat-induced inhibition of dopamine transport without significantly affecting baseline dopamine uptake on its own.[8]
Q4: Is this compound commercially available?
This compound has been synthesized and used in research studies, with some biochemical suppliers listing it for laboratory use only.[5]
Troubleshooting Guide
Issue 1: Inconsistent results in dopamine uptake assays.
-
Potential Cause: Variability in the concentration or activity of the HIV-1 Tat protein used in the assay.
-
Troubleshooting Steps:
-
Ensure consistent sourcing and preparation of recombinant Tat protein.
-
Include a positive control with a known concentration of Tat to verify its inhibitory effect.
-
Verify the expression and functionality of the dopamine transporter (DAT) or norepinephrine transporter (NET) in the cell line being used.
-
This compound has been shown to attenuate Tat-induced inhibition of [³H]DA uptake at a concentration of 50 nM.[2][6] Ensure accurate preparation of this compound solutions.
-
Issue 2: Difficulty observing the reversal of cocaine-induced effects.
-
Potential Cause: The experimental model or behavioral paradigm may not be sensitive enough to detect the modulatory effects of this compound.
-
Troubleshooting Steps:
-
The potentiation of cocaine-conditioned place preference (CPP) by Tat in inducible Tat transgenic (iTat-tg) mice has been shown to be a sensitive model.[2][6]
-
Systemic administration of this compound at doses of 1 or 10 mg/kg prior to behavioral testing has been effective in ameliorating Tat-induced potentiation of cocaine-CPP.[2][6]
-
Ensure the timing of this compound administration is appropriate for the behavioral paradigm being used.
-
Issue 3: Low solubility or suboptimal metabolic stability of this compound.
-
Potential Cause: this compound has known limitations regarding its physicochemical properties.[2]
-
Troubleshooting Steps:
-
For in vivo studies, this compound has been dissolved in 10% DMSO and 90% saline.[8]
-
Researchers have synthesized analogs of this compound to improve its solubility and metabolic stability.[2] Consider exploring these second-generation compounds if available.
-
For in vitro assays, ensure complete dissolution of the compound in the appropriate vehicle before adding it to the experimental medium.
-
Data Summary
In Vitro Pharmacological Profile of this compound
| Parameter | Transporter | Value | Cell Line | Reference |
| IC₅₀ (DA Uptake) | hDAT | 8.16 ± 1.16 µM | CHO-K1 | [1] |
| IC₅₀ (DA Uptake) | hNET | 12.03 ± 3.22 µM | CHO-K1 | [1] |
| IC₅₀ ([³H]Nisoxetine Binding) | hNET | 26.43 ± 5.17 µM | CHO-K1 | [1] |
| Effect on Tat-inhibited DA uptake | hDAT | Attenuated at 50 nM | CHO cells | [2][6] |
In Vivo Effects of this compound in iTat-tg Mice
| Behavioral Test | Effect of Tat Expression | Effect of this compound (10 mg/kg) | Reference |
| Novel Object Recognition (NOR) | 31.7% reduction in recognition index | Ameliorated impairment | [6] |
| Cocaine-Conditioned Place Preference (CPP) | 2.7-fold potentiation | Ameliorated potentiation (also at 1 mg/kg) | [6] |
| Phasic Dopamine Release (Caudate Putamen) | 2-fold increase | Reversed the increase | [8] |
Experimental Protocols
1. Dopamine Uptake Assay (in vitro)
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human dopamine transporter (hDAT).
-
Radioligand: [³H]dopamine ([³H]DA).
-
Procedure:
-
Cells are incubated with or without recombinant HIV-1 Tat protein (e.g., Tat₁₋₈₆ at 8.7 or 17.5 nM).[1]
-
This compound (e.g., 50 nM) is added to the relevant experimental groups.[1]
-
[³H]DA is added to initiate the uptake reaction.
-
Non-specific uptake is determined in the presence of a high concentration of a dopamine uptake inhibitor (e.g., 10 µM nomifensine).[1]
-
Uptake is terminated, cells are washed, and the amount of [³H]DA taken up is quantified by liquid scintillation counting.
-
Data are expressed as a percentage of the control (no Tat or this compound).
-
2. Cocaine-Conditioned Place Preference (CPP) (in vivo)
-
Animal Model: Doxycycline-inducible Tat transgenic (iTat-tg) mice.
-
Procedure:
-
Pre-conditioning phase: Mice are allowed to freely explore a two-chamber apparatus to determine initial place preference.
-
Conditioning phase: For several days, mice receive an injection of cocaine and are confined to one chamber, and a saline injection while confined to the other chamber.
-
Test phase: Mice are allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
This compound administration: this compound (1 or 10 mg/kg, i.p.) is administered prior to behavioral testing sessions.[6]
-
Visualizations
Caption: Mechanism of this compound at the dopamine transporter.
Caption: General experimental workflow for this compound studies.
References
- 1. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an allosteric modulator that attenuates cocaine and Tat binding to DAT | BioWorld [bioworld.com]
- 8. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of SRI-32743
Technical Support Center: SRI-32743
This technical support center provides guidance on the best practices for the long-term storage of this compound, troubleshooting advice for common issues, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: How should I store this compound in solution?
The stability of this compound in solution is dependent on the solvent used. For some quinazoline (B50416) derivatives, solutions prepared in ultrapure water have shown stability when stored in the dark at 4°C or 22°C.[2] Conversely, solutions in DMSO may exhibit poor stability and should ideally be prepared fresh for immediate use.[2] If storing in solution is necessary, it is advisable to conduct a stability test for your specific solvent and storage conditions.
Q3: Can I store this compound at room temperature?
For short-term storage, room temperature may be acceptable, provided the compound is protected from light and moisture. However, for long-term storage, refrigeration at 2-8°C is generally recommended to minimize potential degradation.[1]
Q4: What are the signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of precipitate in solutions. However, the most reliable indicator of degradation is a loss of biological activity or the appearance of unexpected peaks in analytical tests such as HPLC. If you suspect degradation, it is recommended to use a fresh sample or re-qualify the material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Improper storage leading to degradation of this compound. | - Verify storage conditions (temperature, light exposure).- Prepare fresh solutions before each experiment.- Use a new vial of this compound to confirm activity. |
| Reduced potency or loss of activity | Long-term storage at inappropriate temperatures or in an unstable solvent. | - Refer to the supplier's storage recommendations.- If using a stock solution, test its activity against a freshly prepared solution.- Consider aliquoting the compound upon receipt to avoid repeated freeze-thaw cycles if stored frozen. |
| Precipitate formation in solution | Poor solubility in the chosen solvent or degradation. | - Ensure the solvent is appropriate for this compound.- Gently warm the solution to aid dissolution.- If precipitate persists, prepare a fresh solution. |
| Discoloration of the compound | Exposure to light or air, leading to oxidation or other chemical changes. | - Store the compound in a light-protected container (e.g., amber vial).- Ensure the container is tightly sealed to prevent exposure to air and moisture. |
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Notes |
| Temperature (Long-Term) | 2 - 8°C | Based on general recommendations for similar compounds.[1] |
| Temperature (Short-Term) | Room Temperature (e.g., 22°C) | For brief periods, if protected from light and moisture.[2] |
| Light Exposure | Store in the dark | Use amber vials or store in a light-proof container.[2] |
| Moisture | Store in a dry environment | Use a desiccator if necessary. |
| Form | Solid (lyophilized powder) | Generally more stable than solutions for long-term storage. |
| Solutions | Prepare fresh; if stored, use appropriate solvent and temperature | Aqueous solutions may be more stable than DMSO solutions when stored.[2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate solvent (e.g., ultrapure water or DMSO) to the solid compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: If not for immediate use, store the solution according to the stability data for the chosen solvent. For aqueous solutions, storage at 4°C in the dark may be suitable.[2] For DMSO solutions, it is recommended to use them immediately.[2]
Visualizations
References
Validation & Comparative
A Comparative Analysis of SRI-32743 and Other Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SRI-32743, a novel allosteric modulator of the dopamine (B1211576) transporter (DAT), with other well-established DAT inhibitors, including cocaine, methylphenidate, and bupropion (B1668061). The information presented herein is supported by experimental data to facilitate an objective evaluation of their pharmacological profiles.
Introduction to this compound
This compound is a quinazoline-based compound that functions as an allosteric modulator of the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Unlike traditional DAT inhibitors that bind to the primary substrate site, this compound interacts with a distinct allosteric site on the transporter. This unique mechanism of action allows it to modulate the effects of other ligands, such as the HIV-1 Tat protein and cocaine, on DAT function.[1] Notably, this compound has been shown to attenuate the inhibitory effects of the HIV-1 Tat protein on dopamine uptake and reverse Tat-induced increases in dopamine release.[2][1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound in comparison to cocaine, methylphenidate, and bupropion at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (B10506) (hSERT) transporters. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Compound | DAT | NET | SERT | Selectivity (DAT vs. NET) | Selectivity (DAT vs. SERT) |
| This compound | IC50: 8.16 ± 1.16 µM[11] | IC50: 12.03 ± 3.22 µM[11] | Data not available | ~0.68 | Data not available |
| Cocaine | Ki: 230 nM | - | - | - | - |
| Methylphenidate | Ki: 34 nM | - | - | - | - |
| IC50: 34 nM (racemic) | IC50: 339 nM (racemic) | IC50: >10,000 nM (racemic) | ~9.97 | >294 | |
| Bupropion | Ki: 2.8 µM[18] | Ki: 1.4 µM[18] | Ki: 45 µM[18] | ~0.5 | ~16.07 |
| IC50: 173 nM[4] | IC50: 443 nM[4] | IC50: >10,000 nM[14] | ~2.56 | >57.8 |
Note: Lower IC50/Ki values indicate higher potency. Selectivity ratios are calculated from the provided data and may vary depending on the specific assay conditions.
Mechanism of Action and Signaling Pathways
Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thus terminating dopaminergic signaling. Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which can then activate postsynaptic dopamine receptors (D1-like and D2-like families).
Traditional DAT inhibitors like cocaine and methylphenidate act as competitive antagonists at the dopamine binding site. In contrast, this compound is an allosteric modulator, meaning it binds to a different site on the transporter to modulate its function. This can lead to a different pharmacological profile, such as partial inhibition and the ability to modulate the binding of other ligands.
Experimental Protocols
In Vitro [³H]WIN 35,428 Competitive Binding Assay in CHO cells expressing hDAT
This protocol is representative of the methods used to determine the binding affinity of compounds to the dopamine transporter.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) are cultured to ~80-90% confluency.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the DAT.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the radioligand [³H]WIN 35,428 (a cocaine analog).
-
Varying concentrations of the competitor compound (e.g., this compound, cocaine). For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) is used.
-
The cell membrane preparation.
-
-
The plate is incubated for a specified time (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of the competitor compound.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Conditioned Place Preference (CPP) in iTat-tg Mice
This protocol is representative of methods used to assess the rewarding or aversive effects of a compound and its ability to modulate the effects of drugs of abuse. Studies with this compound have utilized doxycycline-inducible HIV-1 Tat transgenic (iTat-tg) mice to investigate its effects on cocaine-induced CPP in the context of HIV-1 neuropathology.[1]
1. Animals and Apparatus:
-
Doxycycline-inducible HIV-1 Tat transgenic (iTat-tg) mice are used. Tat expression is induced by administering doxycycline (B596269) (Dox) in their drinking water or via injection.[15]
-
A standard three-chamber CPP apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
2. Experimental Phases:
-
Pre-conditioning (Baseline Preference): On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: This phase typically lasts for several days (e.g., 8 days). On alternating days, mice receive an injection of the drug of interest (e.g., cocaine) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes). On the other days, they receive a vehicle injection and are confined to the opposite chamber. In studies with this compound, the compound or its vehicle is administered prior to the cocaine or vehicle injection.
-
Post-conditioning (Test): On the test day, mice are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.
3. Data Analysis:
-
The difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests is calculated.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties of the drug.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the CPP scores between different treatment groups.
Summary and Conclusion
This compound presents a distinct pharmacological profile compared to classical DAT inhibitors. Its allosteric mechanism of action results in a modulatory effect on the dopamine transporter, which has been shown to be effective in attenuating the detrimental effects of the HIV-1 Tat protein and cocaine in preclinical models. While its potency at DAT and NET is lower than that of cocaine and methylphenidate, its unique modulatory properties may offer a novel therapeutic avenue, particularly in the context of substance use disorders and HIV-associated neurocognitive disorders. Further research is warranted to fully elucidate its selectivity profile, particularly at the serotonin transporter, and to explore its downstream signaling effects in greater detail.
References
- 1. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grantome.com [grantome.com]
- 5. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiety-like behavior of mice produced by conditional central expression of the HIV-1 regulatory protein, Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Astrocyte HIV-1 Tat Differentially Modulates Behavior and Brain MMP/TIMP Balance During Short and Prolonged Induction in Transgenic Mice [frontiersin.org]
- 15. iTat transgenic mice exhibit hyper-locomotion in the behavioral pattern monitor after chronic exposure to methamphetamine but are unaffected by Tat expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SRI-32743 and Traditional Competitive Inhibitors of the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SRI-32743, a novel allosteric modulator, and traditional competitive inhibitors of the Dopamine (B1211576) Transporter (DAT). The information presented herein is supported by experimental data to assist researchers in understanding their distinct mechanisms and potential therapeutic applications.
Introduction to Dopamine Transporter Inhibition
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis.[1] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the action of various therapeutic agents and drugs of abuse.[1][2]
Traditional DAT inhibitors, such as cocaine, nomifensine, and GBR 12909, act as competitive antagonists. They bind directly to the dopamine binding site on the transporter, physically blocking the reuptake of dopamine.[1][3][4] In contrast, this compound represents a newer class of inhibitors that function as allosteric modulators.[5][6][7] It binds to a site on the DAT distinct from the dopamine binding pocket, inducing a conformational change in the transporter that indirectly inhibits dopamine uptake.[8][9]
Comparative Data: this compound vs. Traditional Inhibitors
The following tables summarize the quantitative differences in binding affinity and dopamine uptake inhibition between this compound and selected traditional competitive inhibitors.
Table 1: In Vitro Binding Affinity and Potency for the Human Dopamine Transporter (hDAT)
| Compound | Mechanism of Action | Binding Affinity (Kᵢ/Kₔ) | DA Uptake Inhibition (IC₅₀) | Species/Assay Conditions |
| This compound | Allosteric Modulator | 4.59 µM (IC₅₀)¹ | 8.16 - 9.86 µM[7][10] | hDAT expressed in PC12 or CHO cells[7][10] |
| Cocaine | Competitive Inhibitor | ~390 - 640 nM (Kᵢ)[11] | ~250 - 510 nM[11] | hDAT expressed in various cell lines (HEK293, COS-7)[11] |
| Nomifensine | Competitive Inhibitor | 80 nM (Kₔ)[12] | 26 nM (Kᵢ) | Rat/Rabbit striatal membranes; Rat brain[12] |
| GBR 12909 | Competitive Inhibitor | 0.5 - 1 nM (Kᵢ)[13][14] | Not explicitly stated in provided results | Rat brain synaptosomes; hDAT[13][14] |
¹Value represents IC₅₀ for inhibiting [³H]WIN35,428 binding, a competitive ligand.[7]
Mechanism of Action: Allosteric vs. Competitive Inhibition
The fundamental difference between this compound and traditional inhibitors lies in their binding site and mechanism of action on the DAT.
-
Traditional Competitive Inhibitors (e.g., Cocaine): These molecules directly compete with dopamine for the primary binding site (also known as the S1 site) located within the transporter's transmembrane domain.[2][4] By occupying this site, they physically obstruct dopamine from binding and being translocated into the neuron, thereby inhibiting reuptake.
-
This compound (Allosteric Modulator): This compound binds to a different, "allosteric" site on the DAT.[5][9][15] This binding event induces a conformational change in the transporter's structure. This structural alteration reduces the transporter's ability to bind and/or translocate dopamine, even though the primary dopamine binding site remains unoccupied by the modulator.[8] A key characteristic of this compound is its ability to attenuate the inhibition of DAT caused by the HIV-1 Tat protein and to decrease the dissociation of cocaine from the transporter, further highlighting its distinct allosteric mechanism.[5][7][9][15]
Signaling and Interaction Diagram
Caption: Competitive inhibitors block the primary site, while this compound modulates it from an allosteric site.
Experimental Protocols
Detailed methodologies for the key assays used to characterize and compare these inhibitors are provided below.
Protocol 1: Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the DAT, allowing for the determination of binding affinity (Kᵢ).
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing hDAT.[1]
-
Test Compounds: this compound, Cocaine, Nomifensine, GBR 12909.
-
Assay Buffer: e.g., 1X Phosphate Buffered Saline (PBS).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Dilute cell membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.[1]
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (e.g., 0.1 to 50 nM of [³H]-Nomifensine), and varying concentrations of the unlabeled test compound.[1]
-
Initiation: Initiate the binding reaction by adding the cell membrane preparation to all wells.[1]
-
Incubation: Incubate the plates for 60-120 minutes at 4°C with gentle agitation to reach equilibrium.[1]
-
Termination: Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.[1]
-
Detection: After drying the filter mats, measure the radioactivity in each well using a scintillation counter.[16]
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ value, which can be converted to a Kᵢ value.
Workflow: Competitive Binding Assay
Caption: Step-by-step process for determining inhibitor binding affinity for DAT.
Protocol 2: Dopamine Uptake Assay
This functional assay measures the rate of radiolabeled dopamine uptake into cells expressing DAT and the inhibitory potency (IC₅₀) of test compounds.
Materials:
-
Cell line: COS-7 or CHO cells transiently or stably expressing hDAT.[15][16]
-
Radiolabeled substrate: [³H]-Dopamine.
-
Test Compounds: this compound and traditional inhibitors.
-
Uptake Buffer: HEPES-based buffer containing NaCl, KCl, CaCl₂, MgSO₄, glucose, and ascorbic acid.[17]
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Plate DAT-expressing cells in a 96-well plate and grow to ~80% confluency.[16]
-
Pre-incubation: On the day of the experiment, wash the cells with buffer and pre-incubate them for 5-10 minutes with varying concentrations of the test compound (or vehicle control).[16]
-
Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes).[17] The time is critical and should be within the linear range of uptake.
-
Termination: Stop the uptake by rapidly adding excess ice-cold uptake buffer and washing the cells to remove extracellular [³H]-Dopamine.[17]
-
Lysis & Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Determine the rate of dopamine uptake at each concentration of the test compound. Plot the percent inhibition versus the log concentration of the inhibitor to calculate the IC₅₀ value.[16]
Workflow: Dopamine Uptake Assay
Caption: Step-by-step process for determining the functional potency of DAT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 4. Identification of a New Allosteric Binding Site for Cocaine in Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an allosteric modulator that attenuates cocaine and Tat binding to DAT | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 10. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Binding characteristics of the dopamine uptake inhibitor [3H]nomifensine to striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 15. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
Comparative Analysis of SRI-32743 and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric modulator SRI-32743 and its analogs, focusing on their performance as inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development, particularly in the context of HIV-1 associated neurocognitive disorders and cocaine abuse.
This compound has emerged as a significant novel allosteric modulator of monoamine transporters, demonstrating the ability to attenuate the detrimental effects of the HIV-1 Tat protein on dopamine and norepinephrine transport.[1][2][3] This compound and its analogs represent a promising therapeutic avenue for mitigating neurocognitive impairments and the rewarding effects of cocaine often associated with HIV-1 infection.[4][5]
Quantitative Comparison of this compound and Lead Analogs
Recent structure-activity relationship (SAR) studies have led to the synthesis of 170 analogs of this compound, with the goal of improving physicochemical and pharmacological properties. From this extensive library, 21 compounds were identified as atypical DAT competitors. Among these, four lead analogs—SRI-46564, SRI-47056, SRI-46286, and SRI-47867—have shown particularly high potency. The following table summarizes the in vitro pharmacological data for this compound and these key analogs.
| Compound | [³H]DA Uptake Inhibition IC₅₀ (µM) | DAT Binding IC₅₀ (µM) |
| This compound | 8.16 ± 1.16 (hDAT) / 12.03 ± 3.22 (hNET)[1] | 26.43 ± 5.17 ([³H]Nisoxetine binding, hNET)[1] |
| SRI-46564 | 9.33 ± 0.50[1] | 3.96 ± 1.36[1] |
| SRI-47056 | Data not available | 1.29 ± 0.19[1] |
| SRI-46286 | Data not available | Data not available |
| SRI-47867 | Data not available | Data not available |
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter. Data for analogs is for hDAT.
Mechanism of Action: Allosteric Modulation
This compound and its analogs function as allosteric modulators of DAT and NET.[1][4] This means they bind to a site on the transporter protein that is distinct from the primary binding site for dopamine, norepinephrine, or competitive inhibitors like cocaine. This allosteric interaction does not directly block substrate transport but rather modulates the transporter's conformation and function.[6]
A key therapeutic effect of these compounds is their ability to counteract the negative allosteric modulation induced by the HIV-1 Tat protein.[5][6] Tat is known to inhibit dopamine uptake by DAT, contributing to the neurological complications of HIV infection.[7] this compound and its analogs can reverse this Tat-induced inhibition.[1]
Furthermore, these compounds have been shown to slow the dissociation of cocaine from DAT, suggesting a complex interaction that could reduce the rewarding effects of the psychostimulant.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its analogs.
[³H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 24-well plates and allowed to adhere overnight.
-
Pre-incubation: On the day of the experiment, the culture medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound or its analogs) or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Uptake: [³H]Dopamine is added to each well to a final concentration of 10 nM, and the plates are incubated for a short period (e.g., 5 minutes) at 37°C to allow for dopamine uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]dopamine.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of [³H]dopamine uptake, is calculated from the concentration-response curves.
Radioligand Binding Assay
This assay determines the affinity of a compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that binds to the transporter.
-
Cell Membrane Preparation: Membranes from cells expressing hDAT are prepared through homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound in a binding buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value, the concentration of the test compound that displaces 50% of the radioligand, is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
A Closely Related Analog: SRI-30827
SRI-30827, another analog of this compound, has also been investigated for its allosteric modulatory effects. Studies have shown that SRI-30827 can attenuate the Tat-induced inhibition of [³H]WIN35,428 binding to DAT.[8] This finding further supports the therapeutic potential of this class of compounds in addressing the neurological consequences of HIV-1 infection. Like this compound, SRI-30827's mechanism of action is believed to involve allosteric modulation of the dopamine transporter.[8]
Conclusion
This compound and its analogs represent a promising class of allosteric modulators of the dopamine and norepinephrine transporters. The development of analogs with improved potency and pharmacological properties, such as SRI-46564 and SRI-47056, highlights the potential for optimizing this chemical scaffold for therapeutic use. The ability of these compounds to counteract the detrimental effects of the HIV-1 Tat protein and modulate the interaction of cocaine with DAT makes them valuable tools for research and potential candidates for the development of novel treatments for HIV-1 associated neurocognitive disorders and substance use disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these novel allosteric modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SRI-30827, a novel allosteric modulator of the dopamine transporter, alleviates HIV-1 Tat-induced potentiation of cocaine conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. benchchem.com [benchchem.com]
- 8. Allosteric modulatory effects of SRI-20041 and SRI-30827 on cocaine and HIV-1 Tat protein binding to human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Potential of SRI-32743: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key findings from research on SRI-32743, a novel allosteric modulator of the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. It is designed to offer an objective analysis of this compound's performance against other relevant compounds, supported by experimental data, to aid in ongoing research and drug development efforts. The focus is on the compound's potential to mitigate the neuropathological effects of the HIV-1 Tat protein.
Executive Summary
This compound has emerged as a significant research compound due to its unique allosteric mechanism of action on monoamine transporters. Unlike traditional competitive inhibitors, this compound modulates transporter function, offering a novel therapeutic avenue for conditions associated with dysregulated dopamine and norepinephrine signaling, particularly in the context of HIV-1 associated neurocognitive disorders (HAND). Research highlights its ability to counteract the inhibitory effects of the HIV-1 Tat protein on dopamine uptake and to attenuate the potentiation of cocaine reward, suggesting a promising role in treating comorbid substance abuse in HIV-positive individuals.[1][2][3] This guide will delve into the quantitative data supporting these findings, compare this compound with other relevant compounds, and provide detailed experimental protocols to facilitate the replication of these pivotal studies.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data from key experiments, comparing the efficacy and potency of this compound with other relevant compounds.
Table 1: In Vitro Inhibition of Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Activity
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | hDAT | [³H]DA Uptake Inhibition | 8.16 ± 1.16 µM | [2] |
| This compound | hNET | [³H]DA Uptake Inhibition | 12.03 ± 3.22 µM | [2] |
| This compound | hNET | [³H]Nisoxetine Binding | 26.43 ± 5.17 µM | [2] |
| Desipramine | hNET | [³H]Nisoxetine Binding | 6.0 ± 4.0 nM | [2] |
| SRI-46564 | hDAT | [³H]DA Uptake Inhibition | 9.33 ± 0.50 µM | [4] |
| SRI-47056 | hDAT | [³H]DA Uptake Inhibition | 0.96 ± 0.05 µM | [4] |
| SRI-46286 | hDAT | [³H]DA Uptake Inhibition | 1.29 ± 0.19 µM | [4] |
| SRI-47867 | hDAT | [³H]DA Uptake Inhibition | 3.96 ± 1.36 µM | [4] |
Table 2: In Vivo Attenuation of HIV-1 Tat-Induced Behavioral Deficits
| Treatment Group | Behavioral Assay | Key Finding | Reference |
| Tat + Vehicle | Novel Object Recognition (NOR) | 31.7% reduction in recognition index | [1][3] |
| Tat + This compound (10 mg/kg) | Novel Object Recognition (NOR) | Ameliorated Tat-induced impairment | [3] |
| Tat + Vehicle | Cocaine Conditioned Place Preference (CPP) | 2.7-fold potentiation of cocaine reward | [1][3] |
| Tat + This compound (1 or 10 mg/kg) | Cocaine Conditioned Place Preference (CPP) | Ameliorated Tat-induced potentiation | [3] |
| Dox-treated iTat-tg mice + Vehicle | Phasic Dopamine Release (CPu) | Significant increase in DA release | [5] |
| Dox-treated iTat-tg mice + This compound | Phasic Dopamine Release (CPu) | Reversed the Tat-induced increase in DA release | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for pivotal experiments are provided below.
[³H]Dopamine Uptake Assay in CHO cells expressing hDAT
Objective: To determine the effect of this compound on dopamine uptake by the human dopamine transporter.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
[³H]Dopamine.
-
This compound and other test compounds.
-
Nomifensine (B1679830) (for determining non-specific uptake).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-hDAT cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Pre-incubation: Add 450 µL of KRH buffer containing the desired concentration of this compound or vehicle to each well. For determining the effect on Tat-induced inhibition, recombinant Tat protein can be added at this stage. Incubate for 20 minutes at room temperature.
-
Uptake Initiation: Add 50 µL of KRH buffer containing [³H]dopamine (final concentration, e.g., 50 nM) to initiate the uptake.
-
Uptake Termination: After 10 minutes, terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS to each well.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of nomifensine (e.g., 10 µM). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. Data are often expressed as a percentage of the control (vehicle-treated) uptake.
Cocaine-Induced Conditioned Place Preference (CPP) in iTat-tg Mice
Objective: To assess the effect of this compound on the potentiation of cocaine reward by HIV-1 Tat expression.
Materials:
-
Inducible Tat transgenic (iTat-tg) mice.
-
Doxycycline (B596269) (for Tat induction).
-
Cocaine hydrochloride.
-
This compound.
-
Conditioned place preference apparatus with distinct visual and tactile cues in each compartment.
-
Automated animal tracking software.
Procedure:
-
Tat Induction: Induce Tat expression in iTat-tg mice by administering doxycycline in their drinking water or chow for 14 days. Control mice receive a normal diet.
-
Pre-conditioning (Day 1): Allow mice to freely explore the entire CPP apparatus for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-9):
-
Cocaine Pairing: On alternate days, administer cocaine (e.g., 10 mg/kg, i.p.) and confine the mice to one of the compartments (e.g., the initially non-preferred side) for 30 minutes.
-
Saline Pairing: On the intervening days, administer saline (i.p.) and confine the mice to the opposite compartment for 30 minutes.
-
This compound Administration: Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle 30-60 minutes prior to the cocaine injection on conditioning days.
-
-
Post-conditioning Test (Day 10): Place the mice in the central chamber of the apparatus and allow them to freely explore both compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: The CPP score is calculated as the time spent in the cocaine-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in this score indicates a conditioned preference for the cocaine-paired environment.
This guide provides a foundational understanding of the key research findings on this compound. For more in-depth information, researchers are encouraged to consult the primary literature cited. The provided protocols offer a starting point for the replication and further exploration of this compound's promising therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of pyrimidine structure-based compounds as allosteric ligands of the dopamine transporter as therapeutic agents for NeuroHIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
SRI-32743: A Novel Approach to HIV-Associated Neurocognitive Disorders Compared to Existing Therapies
For Immediate Release
This guide provides a comparative analysis of SRI-32743, a novel investigational compound, against existing treatment strategies for HIV-Associated Neurocognitive Disorders (HAND). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current therapeutic landscape and the potential of emerging targeted therapies.
Introduction to HIV-Associated Neurocognitive Disorders (HAND)
Despite the success of combination antiretroviral therapy (cART) in suppressing systemic viral replication, a significant portion of people living with HIV (PLWH) continue to experience cognitive, motor, and mood disturbances collectively known as HAND.[1] The less severe forms of HAND, such as asymptomatic neurocognitive impairment (ANI) and mild neurocognitive disorder (MND), remain prevalent.[2] The pathophysiology of HAND is complex and not fully elucidated, but evidence points to the role of the HIV-1 transactivator of transcription (Tat) protein in inducing neuronal injury and dysregulating neurotransmitter systems, particularly the dopaminergic system.[3][4]
The current standard of care for HAND is the optimization of cART regimens to ensure maximal viral suppression in the central nervous system (CNS).[1] However, the persistence of HAND symptoms, even with undetectable viral loads in the cerebrospinal fluid (CSF), highlights the need for adjunctive therapies that target the underlying neuropathological mechanisms.
This compound: A Novel Allosteric Modulator
This compound is a novel, small-molecule allosteric modulator of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[5][6] Its mechanism of action is distinct from traditional DAT inhibitors. By binding to an allosteric site, this compound can modulate the transporter's function without directly competing with dopamine for uptake.[5] This offers a potential therapeutic advantage by restoring normal dopamine homeostasis in the presence of the HIV-1 Tat protein, which acts as a negative allosteric modulator of DAT.[5]
Comparative Efficacy: this compound vs. Existing and Investigational HAND Treatments
Direct comparative clinical trials between this compound and other HAND treatments are not yet available. The following tables summarize the available efficacy data from preclinical studies of this compound and clinical trials of existing and other investigational therapies for HAND.
Table 1: Preclinical Efficacy Data for this compound in a HAND Model
| Parameter | Experimental Model | Key Findings | Reference |
| Dopamine Release | Inducible HIV-1 Tat transgenic (iTat-tg) mice | A single systemic administration of this compound reversed the Tat-induced 2-fold increase in phasic dopamine release in the caudate putamen. | [5][7] |
| Dopamine Uptake | Chinese Hamster Ovary (CHO) cells expressing human DAT (hDAT) | 50 nM of this compound attenuated the Tat-induced inhibition of [³H]dopamine uptake. | [8] |
| Dopamine Transporter Binding | CHO cells expressing hDAT | This compound decreased the cocaine-mediated dissociation of [³H]WIN35,428 binding, suggesting allosteric modulation. | [8] |
| Norepinephrine Transporter Function | CHO-K1 cells expressing human NET (hNET) | This compound attenuated the recombinant Tat-induced decrease in [³H]dopamine uptake via hNET. | [6] |
Table 2: Efficacy of Existing and Investigational Adjunctive Therapies for HAND
| Treatment | Mechanism of Action | Key Clinical Trial Findings | Reference |
| Combination Antiretroviral Therapy (cART) | HIV-1 replication inhibition | Improved neurocognitive function in some patients, but a high prevalence of milder HAND persists. Higher CNS penetration effectiveness (CPE) scores do not consistently correlate with better neurocognitive outcomes. | [1][9][10][11] |
| Memantine (B1676192) | NMDA receptor antagonist | Did not show a statistically significant benefit in improving cognitive function in PLWH with HAND in clinical trials. | [12][13][14] |
| Minocycline (B592863) | Tetracycline antibiotic with anti-inflammatory and neuroprotective properties | Did not show improvement in the primary cognitive outcome (NPZ-8 score) compared to placebo in a randomized clinical trial of individuals with HIV-associated cognitive impairment. | [15][16][17] |
| Rivastigmine | Cholinesterase inhibitor | Showed no overall effects on neurocognition, with some improvement in processing speed. | [16] |
| Lithium | Mood stabilizer with neuroprotective properties | Did not demonstrate a significant effect on cognitive function in a placebo-controlled trial. | [16] |
Experimental Protocols
In Vivo Assessment of this compound on Dopamine Release
-
Animal Model: Inducible HIV-1 Tat transgenic (iTat-tg) mice were used. Tat expression was induced by daily administration of doxycycline (B596269) (100 mg/kg) for 7 or 14 days.[5]
-
Drug Administration: A single systemic dose of this compound (10 mg/kg, i.p.) was administered 30 minutes prior to sacrifice.[5]
-
Measurement of Dopamine Release: Fast-scan cyclic voltammetry (FSCV) was performed on ex vivo brain slices of the caudate putamen to measure phasic dopamine release.[5]
In Vitro Dopamine Uptake Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).[8]
-
Procedure: Cells were incubated with or without HIV-1 Tat protein and varying concentrations of this compound. The uptake of radiolabeled dopamine ([³H]DA) was measured to determine the inhibitory effect of Tat and the attenuating effect of this compound.[8]
Clinical Trial Protocol for Minocycline in HAND
-
Study Design: A randomized, double-blind, placebo-controlled trial.[15]
-
Participants: 107 HIV-1-infected individuals with cognitive impairment.[15]
-
Intervention: Participants received either minocycline (100 mg orally every 12 hours) or a matching placebo for 24 weeks.[15]
-
Primary Outcome Measure: Change in the composite neuropsychological z-score (NPZ-8) from baseline to week 24.[15]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of HIV-1 Tat-induced neurotoxicity and the experimental workflow for evaluating this compound.
Caption: Proposed mechanism of HIV-1 Tat-induced dopaminergic dysfunction in HAND.
References
- 1. Antiretroviral therapy improves neurocognitive impairment in people living with HIV? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of HIV-1 Tat protein: Involvement of D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of HIV-1 Tat Interacting with Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV, Tat and dopamine transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Central Nervous System Antiretroviral Penetration on Cognitive Functioning in the ALLRT Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of antiretroviral therapy with high central nervous system penetration on HIV-related cognitive impairment: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial and Adverse Effects of cART Affect Neurocognitive Function in HIV-1 Infection: Balancing Viral Suppression against Neuronal Stress and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical appraisal of the long-term impact of memantine in treatment of moderate to severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minocycline treatment for HIV-associated cognitive impairment: Results from a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Randomized trial of minocycline in the treatment of HIV-associated cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SRI-32743 for Dopamine and Norepinephrine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and specificity of the novel quinazoline-based compound, SRI-32743, for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Its performance is benchmarked against a panel of established DAT and NET inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation of its potential as a research tool or therapeutic agent.
Quantitative Comparison of Inhibitor Affinities
The following tables summarize the in vitro binding and uptake inhibition data for this compound and other well-characterized monoamine transporter inhibitors. The data, presented as IC50 and Ki values, have been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is generated from the same laboratory under identical experimental conditions.
Table 1: Inhibitory Potency (IC50 in µM) of this compound and Comparator Compounds on Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Uptake
| Compound | DAT IC50 (µM) | NET IC50 (µM) | Selectivity (DAT/NET) |
| This compound | 8.16 ± 1.16 | 12.03 ± 3.22 | 0.68 |
| Desipramine (B1205290) | 82 | 0.0042 | 19523 |
| Nomifensine | 0.048 | 0.0066 | 7.27 |
| Cocaine | 0.2 - 0.7 | 0.2 - 0.7 | ~1 |
| d-Amphetamine | ~0.6 | ~0.07 - 0.1 | ~6-8.5 |
Table 2: Binding Affinity (Ki in nM) of this compound and Comparator Compounds for DAT and NET
| Compound | DAT Ki (nM) | NET Ki (nM) | Selectivity (DAT/NET) |
| This compound | Not explicitly found as Ki | 26430 ± 5170 ([3H]Nisoxetine binding) | - |
| Desipramine | 78720 | 4 | 19680 |
| Nomifensine | 26 | 4.7 | 5.53 |
| Cocaine | 200 - 700 | 200 - 700 | ~1 |
| Methylphenidate | ~100 | ~100 | ~1 |
Note: IC50 and Ki values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands, incubation times, and temperatures).
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and validating the presented findings.
Radioligand Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO-K1) cells are stably or transiently transfected to express the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-HEPES buffer (KHB).
-
Cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., this compound) or a reference compound.
-
A fixed concentration of a radiolabeled substrate, such as [3H]dopamine ([3H]DA) for DAT or [3H]norepinephrine ([3H]NE) for NET, is added to each well to initiate the uptake reaction.
-
The plates are incubated for a short period (typically 1-5 minutes for DAT and 3-10 minutes for NET) at room temperature or 37°C.
-
To terminate the uptake, the assay buffer is rapidly aspirated, and the cells are washed multiple times with ice-cold KHB to remove any unbound radioligand.
3. Detection and Data Analysis:
-
A scintillation cocktail is added to each well to lyse the cells and release the intracellular radiolabel.
-
The radioactivity in each well is quantified using a microplate scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET) and is subtracted from all other values.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the transporter by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.
1. Membrane Preparation:
-
Cells expressing hDAT or hNET are harvested and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET), and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a saturating concentration of a known high-affinity ligand.
-
The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by fitting the competition binding data to a one-site or two-site binding model using non-linear regression.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The inhibition of DAT and NET by compounds like this compound leads to an increase in the extracellular concentrations of dopamine and norepinephrine, respectively. These neurotransmitters then act on their respective postsynaptic and presynaptic receptors to modulate downstream signaling cascades.
Caption: A generalized workflow for assessing the inhibitory potency of compounds on DAT and NET.
Caption: Simplified signaling pathways affected by DAT and NET inhibition by this compound.
Unveiling the Therapeutic Promise of SRI-32743: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
SRI-32743 has emerged as a novel allosteric modulator of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), showing significant therapeutic potential, particularly in the context of HIV-1 Tat-induced neurocognitive disorders and cocaine abuse. This guide provides a comprehensive comparison of this compound with other well-established transporter inhibitors, supported by experimental data, to aid in the evaluation of its unique pharmacological profile.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound in comparison to the classical NET inhibitor desipramine (B1205290), the widely abused psychostimulant cocaine, and the potent DAT/NET inhibitor nomifensine (B1679830). These values were predominantly determined using in vitro [³H]dopamine uptake inhibition assays in cell lines expressing the human dopamine and norepinephrine transporters (hDAT and hNET).
Table 1: Inhibitory Potency (IC₅₀) at Dopamine and Norepinephrine Transporters
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) |
| This compound | 8.16 ± 1.16 [1] | 12.03 ± 3.22 [1] |
| Desipramine | 3.19[2] | 0.00063 - 0.0035[2] |
| Cocaine | 0.45 ± 0.11[3] | 0.67 ± 0.09[3] |
| Nomifensine | 0.048[4][5] | 0.0066[4][5] |
Table 2: Binding Affinity (Kᵢ) at Dopamine and Norepinephrine Transporters
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) |
| This compound | Not explicitly reported | Not explicitly reported |
| Desipramine | 78,720[6] | 4[6] |
| Cocaine | ~1000 (apparent Kᵢ)[7] | Not explicitly reported |
| Nomifensine | 26[4][5] | 4.7[4][5] |
Table 3: Effects on Transporter Kinetics (Vₘₐₓ and Kₘ)
| Compound | Transporter | Effect on Vₘₐₓ | Effect on Kₘ |
| This compound | NET | Preserved[1][8] | Increased affinity for [³H]DA[1][9] |
| Cocaine | DAT | Increased (after single injection)[10] | No change (after single injection)[10] |
| Cocaine | NET | Reduced (inhibition of efflux)[11] | No significant change (inhibition of efflux)[11] |
Experimental Protocols
The majority of the cited quantitative data was generated using [³H]dopamine uptake inhibition assays. A generalized protocol for this key experiment is detailed below.
[³H]Dopamine Uptake Inhibition Assay in CHO-K1 Cells
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine ([³H]DA) into Chinese Hamster Ovary (CHO-K1) cells stably or transiently expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).
Materials:
-
CHO-K1 cells expressing hDAT or hNET
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine
-
Test compounds (this compound and comparators)
-
Non-specific uptake inhibitor (e.g., nomifensine for DAT, desipramine for NET)
-
96-well cell culture plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: CHO-K1 cells expressing the target transporter are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.
-
Assay Preparation: On the day of the experiment, the culture medium is aspirated, and the cells are washed twice with pre-warmed assay buffer.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control in assay buffer for a specified period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of [³H]dopamine to each well.
-
Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at the appropriate temperature to allow for dopamine uptake. This incubation time is determined to be within the linear range of uptake.
-
Termination of Uptake: The reaction is rapidly terminated by aspirating the assay solution and washing the cells multiple times with ice-cold PBS to remove extracellular [³H]dopamine.
-
Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to solubilize the cells and release the intracellular [³H]dopamine. The lysate is then transferred to scintillation vials, scintillation fluid is added, and the radioactivity is quantified using a microplate scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM nomifensine for DAT). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nomifensine | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Uptake of norepinephrine and related catecholamines by cultured chromaffin cells: characterization of cocaine-sensitive and -insensitive plasma membrane transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cocaine acts as an apparent competitive inhibitor at the outward-facing conformation of the human norepinephrine transporter: kinetic analysis of inward and outward transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SRI-32743 and Cocaine's Effect on the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel allosteric modulator SRI-32743 and the classical competitive inhibitor cocaine, focusing on their distinct interactions with the dopamine (B1211576) transporter (DAT). The following sections detail their binding affinities, effects on dopamine uptake kinetics, and the underlying molecular mechanisms and signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and cocaine's interaction with the dopamine transporter, based on available experimental data.
Table 1: In Vitro Inhibition of Dopamine Transporter (DAT) Function
| Parameter | This compound | Cocaine | Reference(s) |
| Mechanism of Action | Allosteric Modulator | Competitive Inhibitor | [1][2] |
| IC50 (Dopamine Uptake) | 9.86 µM (in PC12 cells expressing hDAT) | ~200 nM - 5.54 µM (varies by experimental conditions) | [3] |
| Ki (DAT Binding) | Not explicitly found in the literature | ~200 nM | [3] |
| Effect on Vmax | Preserves Vmax | No significant change | [3][4] |
| Effect on Km | Decreases Km (increases affinity for DA) | Increases Km (decreases affinity for DA) | [3][4] |
Table 2: In Vivo Behavioral Effects
| Behavioral Assay | This compound | Cocaine | Reference(s) |
| Conditioned Place Preference (CPP) | Ameliorates Tat-induced potentiation of cocaine-CPP | Induces robust conditioned place preference | [5] |
| Locomotor Activity | Not explicitly detailed | Increases locomotor activity | [6] |
Mechanism of Action and Signaling Pathways
This compound and cocaine disrupt dopamine transporter function through fundamentally different mechanisms, leading to distinct downstream signaling consequences.
Cocaine: Competitive Inhibition of DAT
Cocaine acts as a classic competitive inhibitor, directly binding to the orthosteric dopamine binding site (S1) within the dopamine transporter.[7] This physical blockade prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The increased synaptic dopamine concentration leads to enhanced activation of postsynaptic dopamine receptors (D1 and D2), triggering a cascade of downstream signaling events, including the modulation of cyclic AMP (cAMP) and other secondary messenger systems.[8] This ultimately underlies the psychostimulant and reinforcing effects of cocaine.
This compound: Allosteric Modulation of DAT
In contrast, this compound functions as an allosteric modulator of DAT.[9] This means it binds to a site on the transporter that is topographically distinct from the dopamine binding site.[10] This binding event induces a conformational change in the transporter that, in the case of this compound, appears to increase the affinity of the transporter for dopamine (decreased Km) without altering the maximum rate of transport (Vmax).[4] By modulating the transporter's intrinsic activity rather than simply blocking it, allosteric modulators like this compound offer a more nuanced approach to regulating dopamine homeostasis. The precise downstream signaling effects of this compound are still under investigation, but it is hypothesized that by subtly altering dopamine reuptake dynamics, it can restore normal dopaminergic tone without the pronounced reinforcing effects associated with competitive inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cocaine.
[³H]WIN 35,428 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds for the dopamine transporter.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum) or cultured cells expressing DAT in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand [³H]WIN 35,428 and a range of concentrations of the unlabeled test compound (this compound or cocaine).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
[³H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes or cells expressing DAT.
Protocol:
-
Synaptosome or Cell Preparation: Prepare synaptosomes from brain tissue or use cultured cells expressing DAT.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound or cocaine).
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Uptake Termination: After a defined incubation period, terminate the uptake by rapid filtration or by adding an ice-cold stop buffer.
-
Quantification: Lyse the cells or synaptosomes and measure the amount of accumulated [³H]dopamine using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake. Analyze the data using Michaelis-Menten kinetics to determine the effect of the compound on the maximal uptake velocity (Vmax) and the substrate affinity (Km).
Conditioned Place Preference (CPP)
This behavioral paradigm is used to assess the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-conditioning Phase: On the first day, allow the animal to freely explore both chambers to determine any baseline preference.
-
Conditioning Phase: Over several days, administer the test drug (e.g., cocaine) and confine the animal to one chamber, and on alternate days, administer a control vehicle (e.g., saline) and confine the animal to the other chamber.
-
Test Phase: On the final day, allow the animal to freely explore both chambers in a drug-free state.
-
Data Analysis: Measure the time spent in the drug-paired chamber compared to the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
Conclusion
This compound and cocaine represent two distinct classes of dopamine transporter modulators with different mechanisms of action and potential therapeutic implications. Cocaine, as a competitive inhibitor, produces a robust blockade of dopamine reuptake, leading to its high abuse liability. In contrast, this compound, an allosteric modulator, offers a more subtle regulation of DAT function. This nuanced approach may hold promise for the development of novel therapeutics for substance use disorders and other conditions characterized by dysregulated dopamine signaling, potentially avoiding the reinforcing properties of traditional DAT inhibitors. Further research is warranted to fully elucidate the downstream signaling effects of this compound and its therapeutic potential.
References
- 1. This compound, an allosteric modulator that attenuates cocaine and Tat binding to DAT | BioWorld [bioworld.com]
- 2. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 7. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of SRI-32743: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like SRI-32743 are paramount to ensuring laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from a closely related compound and the substance's use in experimental settings can inform safe disposal procedures. This compound is identified as a novel allosteric modulator of the dopamine (B1211576) transporter (DAT), playing a role in attenuating the effects of HIV-1 Tat protein and cocaine on dopamine reuptake.[1][2]
Disposal Procedures for this compound
Given the absence of a dedicated SDS for this compound, it is recommended to follow the general procedures for non-hazardous chemical waste, as outlined in the safety data sheet for a similar Sigma-Aldrich product. However, it is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance.
General Disposal Guidelines:
-
Solid Waste:
-
Collect dry, solid this compound waste in a clearly labeled, sealed container.
-
Dispose of the container through your institution's chemical waste program.
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste in a designated, sealed, and clearly labeled waste container.
-
The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
-
Follow your institution's procedures for the disposal of non-hazardous chemical liquid waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste.
-
Dispose of these materials in a designated, sealed, and labeled container for solid chemical waste.
-
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area to prevent further exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Clean-up: Clean the affected area thoroughly.
-
Disposal: Dispose of all spill cleanup materials as chemical waste.
Experimental Protocols for this compound
Research studies have employed this compound in various experimental settings to investigate its role as an allosteric modulator of the dopamine transporter. The following table summarizes key quantitative data from these protocols.
| Parameter | Value | Experimental Context | Source |
| In Vitro Concentration | 50 nM | Attenuation of Tat-induced inhibition of [3H]DA uptake in CHO cells expressing hDAT. | [1] |
| In Vivo Dosage (mice) | 1 or 10 mg/kg (i.p.) | Amelioration of Tat-induced potentiation of cocaine-conditioned place preference. | [1] |
| Solubility Preparation | 10 mg/ml in 100% DMSO, then diluted with 0.9% saline to 1 mg/ml. | For systemic administration in mice. | [3] |
Detailed Methodologies:
The primary experimental application of this compound involves its use as a tool to study the allosteric modulation of the dopamine transporter (DAT). In a typical in vitro assay, Chinese hamster ovary (CHO) cells expressing the human dopamine transporter (hDAT) are treated with this compound to assess its effect on dopamine uptake, often in the presence of other modulators like the HIV-1 Tat protein or cocaine.[1] For in vivo studies, this compound is administered systemically (e.g., via intraperitoneal injection) to animal models, such as transgenic mice expressing the HIV-1 Tat protein, to evaluate its effects on behavior and neurochemistry.[1][3]
This compound Signaling and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its investigation.
Caption: Mechanism of this compound at the Dopamine Transporter.
Caption: Experimental Workflow for this compound Investigation.
References
- 1. This compound, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel Allosteric Modulator Southern Research Institute-32743 Reverses HIV-1 Transactivator of Transcription-Induced Increase in Dopamine Release in the Caudate Putamen of Inducible Transactivator of Transcription Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling SRI-32743
This document provides crucial safety and logistical information for the handling and disposal of SRI-32743, a novel quinazoline-based allosteric modulator of monoamine transporters. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on general principles for handling novel research compounds and photosensitizing agents. All laboratory personnel must adhere to standard safety protocols and consult their institution's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Handling Precautions
Given that this compound is an investigational compound, it should be handled with care in a laboratory setting. Although not explicitly classified, compounds of this nature may have sensitizing properties.[1] Therefore, it is prudent to handle it as a potential sensitizer.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves at all times.[1]
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Lab Coat: A lab coat must be worn to protect from skin exposure.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary.[1]
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
General Handling Procedures:
-
Avoid direct contact with skin and eyes.[2] In case of accidental contact, wash the affected area with soap and water immediately. For eye contact, flush with water for at least 15 minutes.[3]
-
Prevent inhalation of dust or aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
As some chemical compounds can be photosensitive, it is good practice to store this compound in a dark-colored, opaque vial to protect it from light.[4]
Quantitative Data Summary
This compound has been evaluated for its potency and efficacy in inhibiting the human dopamine (B1211576) transporter (hDAT) and human norepinephrine (B1679862) transporter (hNET).
| Parameter | Transporter | Value | Reference |
| IC₅₀ | hDAT | 8.16 ± 1.16 µM | [5] |
| hNET | 12.03 ± 3.22 µM | [5] | |
| [³H]Nisoxetine Binding (hNET) | 26.43 ± 5.17 µM | [5] | |
| Eₘₐₓ | [³H]DA Uptake (hDAT) | 61.42–66.05% | [5] |
| [³H]DA Uptake (hNET) | 61.42–66.05% | [5] | |
| [³H]Nisoxetine Binding (hNET) | 72.09 ± 9.22% | [5] |
Experimental Protocols
[³H]Dopamine Uptake Assay:
This assay is used to determine the inhibitory potency of this compound on dopamine uptake by hDAT and hNET.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are transiently transfected to express either wild-type (WT) hNET or WT hDAT.
-
Incubation: The transfected cell suspensions are incubated with or without the recombinant HIV-1 Tat protein (rTat₁₋₈₆) and/or this compound at specified concentrations.[5]
-
Uptake Measurement: [³H]Dopamine ([³H]DA) is added to the cell suspension at a specific concentration (e.g., 50 nM) to initiate the uptake.[5]
-
Determination of Non-Specific Uptake: To determine non-specific uptake, a separate set of cells is incubated with known uptake inhibitors (e.g., 10 µM nomifensine (B1679830) and 100 µM desipramine).[5]
-
Data Analysis: The specific uptake of [³H]DA is calculated and expressed as a percentage of the control (cells without rTat₁₋₈₆ or this compound).[5]
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric modulator of the norepinephrine transporter (hNET). It has been shown to disrupt the interaction between the HIV-1 Tat protein and hNET, thereby attenuating the Tat-induced inhibition of dopamine transport.[6][7]
Caption: Mechanism of this compound as an allosteric modulator.
Disposal Plan
As this compound is an investigational drug, a specific disposal protocol is not available. The following are general guidelines for the disposal of unused or waste investigational compounds.
Operational Plan:
-
Segregation: All waste materials contaminated with this compound, including gloves, weighing papers, pipette tips, and empty vials, should be segregated from regular laboratory waste.[3]
-
Containerization:
-
Solid Waste: Contaminated solid waste should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled, leak-proof hazardous waste container.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container without being crushed, clipped, or capped.[3]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Caution: Research Chemical, Handle with Care").
Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal procedure for investigational drugs.[8]
-
Incineration: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[9][10]
-
Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Spill Cleanup:
-
Evacuate the area if the spill is large.
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
For small spills of solid material, carefully sweep it up to avoid creating dust and place it in the hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
Place all contaminated cleanup materials in the hazardous waste container.[1]
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. matriksbiotek.com [matriksbiotek.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. ebusiness.avma.org [ebusiness.avma.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
